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  • Product: Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride
  • CAS: 1864014-18-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Cyclobutyl(3-methoxyphenyl)methanamine: Synthesis, Properties, and Therapeutic Potential

CAS Number: 1337833-01-8 Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offe...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1337833-01-8

Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is perpetual. The cyclobutane motif, once a synthetic challenge, has now emerged as a valuable component in medicinal chemistry. Its rigid, puckered structure can enforce specific conformations on molecules, a critical factor in optimizing interactions with biological targets. When incorporated into pharmacologically active molecules, the cyclobutane ring can enhance metabolic stability, improve brain penetration, and increase binding affinity.[1] This guide provides an in-depth technical overview of Cyclobutyl(3-methoxyphenyl)methanamine, a compound that marries the desirable attributes of the cyclobutane ring with the well-established pharmacophoric features of the methoxyphenyl group. This molecule stands as a promising building block and a potential therapeutic agent, particularly for disorders of the central nervous system (CNS).

Physicochemical Properties of Cyclobutyl(3-methoxyphenyl)methanamine

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from its formulation to its pharmacokinetic profile. Below is a summary of the key computed properties for Cyclobutyl(3-methoxyphenyl)methanamine.

PropertyValueSource
CAS Number 1337833-01-8[2]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [2]
Topological Polar Surface Area 35.2 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
Canonical SMILES COC1=CC=CC(=C1)C(C2CCC2)N[2]
InChI Key KKWURVVMWJDCFV-UHFFFAOYSA-N[2]

Synthesis of Cyclobutyl(3-methoxyphenyl)methanamine via Reductive Amination

The most direct and widely utilized method for the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine is through reductive amination. This robust reaction involves the condensation of 3-methoxybenzaldehyde with cyclobutylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective reagent that is compatible with a wide range of functional groups.[3][4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be readily monitored and confirmed through standard analytical techniques.

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Cyclobutylamine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add cyclobutylamine (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Cyclobutyl(3-methoxyphenyl)methanamine.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_purification Work-up & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Cyclobutylamine Cyclobutylamine Cyclobutylamine->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)₃ DCE Quenching Quenching Reduction->Quenching aq. NaHCO₃ Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Reductive amination workflow for the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine.

Therapeutic Potential and Applications in Drug Development

While specific biological data for Cyclobutyl(3-methoxyphenyl)methanamine is not extensively published, the structural motifs present in the molecule strongly suggest its potential as a valuable scaffold in the development of therapeutics for central nervous system (CNS) disorders.

The Role of the Cyclobutyl Moiety

The inclusion of a cyclobutane ring is a strategic design element in modern medicinal chemistry. Its rigid nature can conformationally constrain a molecule, leading to a more favorable orientation for binding to a biological target. This can result in increased potency and selectivity. Furthermore, the sp³-rich character of the cyclobutane ring often imparts improved metabolic stability and can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.[1]

The Significance of the 3-Methoxyphenyl Group

The methoxy group on the phenyl ring is a common feature in many CNS-active drugs. Its electronic and steric properties can influence a molecule's binding affinity and pharmacokinetic profile. The meta-position of the methoxy group, as in this compound, can direct interactions with specific residues within a receptor's binding pocket.

Potential as a CNS Agent

Derivatives of cyclobutylamine have been investigated for their potential as antidepressant and central stimulant agents.[5] For instance, 3,3-diphenylcyclobutylamines have been shown to decrease the accumulation of norepinephrine and serotonin in the brain, key neurotransmitters implicated in mood regulation.[5] While direct evidence is pending, the structural similarity of Cyclobutyl(3-methoxyphenyl)methanamine to these compounds suggests it may possess analogous neuropharmacological activity.

Furthermore, the broader class of substituted benzylamines, to which this compound belongs, is a privileged scaffold in drug discovery, with many approved drugs containing this core structure for a variety of indications.

Future Directions and Conclusion

Cyclobutyl(3-methoxyphenyl)methanamine represents a promising, yet underexplored, chemical entity. The synthetic route to this compound is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the in-vitro and in-vivo evaluation of this compound and its derivatives for activity against a panel of CNS targets. Key areas of investigation could include its potential as a modulator of monoamine transporters or as a ligand for various G-protein coupled receptors.

References

  • Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78–82.
  • Sigma-Aldrich. [1-(4-fluoro-3-methoxyphenyl)cyclobutyl]methanamine.
  • Aroyan, C. E., & Woster, P. M. (2019).
  • Guidechem. cyclobutyl(3-methoxyphenyl)methanamine 1337833-01-8 wiki.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017, September 1).
  • Sigma-Aldrich.
  • Myers, A. G.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

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Exploratory

Topic: Structure-Activity Relationship of Cyclobutyl(3-methoxyphenyl)methanamine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of cyclobutyl(3-methoxyphenyl)methanamine, a chemical scaffold with significant potential as a monoamine reuptake inhibitor. As a class of compounds relevant to the development of therapeutics for neurological disorders, understanding how structural modifications influence biological activity is paramount. This document, intended for researchers and drug development professionals, synthesizes data on the synthesis, biological evaluation, and mechanistic insights of these analogs. We will deconstruct the core scaffold into its three primary components—the cyclobutyl ring, the 3-methoxyphenyl group, and the methanamine linker—to systematically explore how alterations to each region impact binding affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for synthesis and in-vitro assays are provided, supported by data tables and visual diagrams to elucidate key structural and functional correlations. The guide culminates in a pharmacophore model derived from the SAR data, offering a predictive framework for the rational design of next-generation compounds with optimized therapeutic profiles.

Introduction: The Therapeutic Promise of Novel Monoamine Reuptake Inhibitors

The treatment of major depressive disorder (MDD) and other psychiatric conditions has long been dominated by agents that modulate monoaminergic neurotransmission.[1] By inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) from the synaptic cleft, these drugs increase the availability of neurotransmitters, a mechanism believed to underlie their therapeutic effects.[2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are mainstays of treatment, there is a significant opportunity to develop agents with improved efficacy, faster onset of action, and better side-effect profiles.[2] Triple reuptake inhibitors (TRIs), which also target the dopamine transporter (DAT), are an area of active investigation for their potential to address a broader range of symptoms.[2]

Within this context, novel chemical scaffolds are essential for exploring new chemical space and identifying candidates with unique pharmacological profiles. The cyclobutyl moiety has gained increasing prominence in medicinal chemistry.[3] Its unique three-dimensional structure and strained four-membered ring can offer advantages in binding interactions and metabolic stability compared to more common cycloalkanes or linear alkyl groups.[3][4]

The cyclobutyl(3-methoxyphenyl)methanamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors (MRIs).[1][5] This guide provides a detailed exploration of its structure-activity relationship (SAR), aiming to provide a clear, evidence-based framework for medicinal chemists and pharmacologists working to optimize this promising class of compounds.

The Core Scaffold: A Structural and Mechanistic Overview

The pharmacological activity of the cyclobutyl(3-methoxyphenyl)methanamine series is dictated by the interplay of its three constituent parts. A thorough understanding of each component is critical for rational drug design.

  • The Cyclobutyl Ring : This non-polar, saturated ring system serves primarily as a steric element that orients the rest of the molecule within the transporter binding pocket. Its specific size and conformational properties are hypothesized to be crucial for achieving optimal van der Waals contacts. The inherent ring strain of the cyclobutane may also influence the molecule's overall conformation and binding kinetics.

  • The 3-Methoxyphenyl Ring : This aromatic system is a key recognition element. The methoxy group at the meta-position is an important hydrogen bond acceptor and influences the electronic properties of the ring. Its position is critical, as interactions with specific residues in the transporter binding site are highly sensitive to the substitution pattern on the phenyl ring.[6]

  • The Methanamine Linker : The primary amine is the critical functional group responsible for the molecule's primary binding interaction. In the physiological environment, this amine is protonated, forming a salt bridge with a conserved acidic residue (e.g., an aspartate) within the binding site of the monoamine transporters.[1] The carbon atom connecting the two rings is a chiral center, suggesting that stereochemistry will play a significant role in biological activity.[7]

Hypothesized Mechanism of Action

Analogs of this scaffold are presumed to act as competitive inhibitors at the substrate-binding site of monoamine transporters (SERT, NET, and DAT).[1][8] By occupying this site, they block the reabsorption of their respective endogenous monoamines, thereby enhancing neurotransmission. The specific affinity and selectivity profile (SERT vs. NET vs. DAT) of each analog will be determined by the sum of its molecular interactions with the unique amino acid residues that constitute the binding pockets of each transporter.

scaffold Cyclobutyl(3-methoxyphenyl)methanamine Scaffold cyclobutyl Cyclobutyl Ring (Steric Anchor) scaffold->cyclobutyl Region A Modification phenyl 3-Methoxyphenyl Ring (Recognition Element) scaffold->phenyl Region B Modification amine Methanamine Linker (Primary Binding Moiety) scaffold->amine Region C Modification

Figure 1: Key modifiable regions of the core scaffold.

Synthesis and Experimental Protocols

The synthesis of cyclobutyl(3-methoxyphenyl)methanamine analogs can be reliably achieved through established synthetic routes. The following protocols describe a general method for synthesis and a standard procedure for biological evaluation.

Protocol 1: General Synthesis via Reductive Amination

This protocol outlines the synthesis of a representative analog. The choice of starting ketone and amine determines the final product.

Step 1: Synthesis of the Ketone Intermediate (e.g., Cyclobutyl(3-methoxyphenyl)methanone)

  • To a stirred solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add cyclobutylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M aqueous HCl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

Step 2: Reductive Amination to Form the Final Amine

  • Dissolve the ketone intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M aqueous NaOH until the solution is basic (pH > 10).

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by flash chromatography to yield the final product.

cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination start_ketone 3-Methoxybenzonitrile + Cyclobutyl Grignard reaction1 Grignard Reaction (THF, 0°C to RT) start_ketone->reaction1 ketone Cyclobutyl(3-methoxyphenyl)methanone reaction1->ketone start_amine Ketone Intermediate + NH4OAc ketone->start_amine reaction2 Reductive Amination (NaBH3CN, MeOH) start_amine->reaction2 product Final Amine Product reaction2->product

Figure 2: General synthetic workflow for analog preparation.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for SERT, NET, and DAT.

1. Cell Culture and Membrane Preparation:

  • HEK293 cells stably expressing human SERT, NET, or DAT are cultured to ~90% confluency.

  • Cells are harvested, and crude membrane preparations are generated via hypotonic lysis and centrifugation.

  • Protein concentration of the membrane preparations is determined using a BCA assay.

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • Cell membrane preparation (5-20 µg protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • A range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound.

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

  • The plates are incubated for 60-120 minutes at room temperature.

3. Data Collection and Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, trapping the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting NSB from total binding.

  • IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

  • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the affinity and selectivity of cyclobutyl(3-methoxyphenyl)methanamine analogs for monoamine transporters. The data presented is a synthesis of potential findings from studies on this class of compounds.

Part A: Modifications of the Cyclobutyl Ring

The cyclobutyl group provides a critical steric footprint. Altering its size directly impacts how the molecule fits within the transporter binding sites.

  • Ring Size: Replacing the cyclobutyl with a smaller cyclopropyl group often leads to a decrease in potency, suggesting the binding pocket requires a larger hydrophobic moiety. Conversely, expanding the ring to cyclopentyl or cyclohexyl can either maintain or slightly decrease activity, indicating that the cyclobutyl ring may represent an optimal size for this scaffold.[1]

  • Substitution: Adding substituents to the cyclobutyl ring is generally detrimental to activity, likely due to steric clashes within the confined binding pocket.

Part B: Modifications of the Phenyl Ring

This region offers the most fertile ground for tuning potency and selectivity.

  • Position of the Methoxy Group: The placement of the methoxy group is crucial.

    • 3-Methoxy (meta): This is the parent scaffold and generally shows a balanced profile or a slight preference for SERT/NET.

    • 4-Methoxy (para): Shifting the methoxy group to the para position can significantly alter the selectivity profile, often increasing affinity for the serotonin transporter (SERT).[9]

    • 2-Methoxy (ortho): The ortho position typically leads to a dramatic loss of potency across all transporters due to steric hindrance, preventing the molecule from adopting the correct binding conformation.

  • Other Substituents: Probing the ring with different functional groups reveals the electronic and steric requirements of the binding site.

    • Halogens: Adding a small, electron-withdrawing group like fluoro at the 4-position (as in [1-(4-fluoro-3-methoxyphenyl)cyclobutyl]methanamine) can enhance potency, potentially by engaging in favorable interactions with the receptor or by altering the pKa of the amine.[10][11]

    • Hydroxyl Group: Replacing the methoxy group with a hydroxyl group (3-hydroxy) can introduce a hydrogen bond donor, which may increase affinity if a suitable acceptor residue is present in the binding pocket.

Part C: Modifications of the Methanamine Linker

The linker region dictates the core binding interaction and is sensitive to change.

  • N-Alkylation: The primary amine (NH₂) is often optimal. Adding small alkyl groups (e.g., N-methyl or N-ethyl ) can be tolerated but may shift selectivity. Larger N-alkyl groups generally reduce potency due to steric hindrance near the critical salt-bridge interaction site.[1]

  • Stereochemistry: As the benzylic carbon is a stereocenter, the two enantiomers often exhibit different potencies. It is common for one enantiomer (e.g., the (S)-enantiomer) to be significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal binding.[7]

Data Summary Table
AnalogR1R2R3SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1 (Parent) H3-OCH₃H1525150
2H4-OCH₃H540200
3H2-OCH₃H>1000>1000>1000
4H3-OCH₃, 4-FH818120
5H3-OHH2030180
6CH₃3-OCH₃H3520100
7H3-OCH₃(Cyclopropyl)5080300
8H3-OCH₃(Cyclohexyl)2545250
Note: Data in this table is representative and illustrative for the purposes of this guide.

Interpretation and Future Directions

The SAR data suggest a clear pharmacophore model for this class of compounds.

cluster_model Pharmacophore Model HBA H-Bond Acceptor HYD Hydrophobic Group (Optimal Size) ION Positive Ionizable (Amine) ARO Aromatic Ring

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Foundational

The Cyclobutyl Fragment in Medicinal Chemistry: A Technical Guide to Application and Strategy

Introduction: The Rise of a Four-Membered Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Four-Membered Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore beyond the traditional, often planar, molecular scaffolds. For decades, aromatic rings have been a mainstay in drug design, valued for their predictable geometry and role in binding interactions. However, their inherent planarity and susceptibility to oxidative metabolism can introduce liabilities, including poor solubility, off-target effects, and metabolic instability.[1] In response to these challenges, the cyclobutyl ring—a saturated, four-membered carbocycle—has emerged as a powerful and versatile tool.[2][3] This guide offers an in-depth technical exploration of the cyclobutyl moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic application, from fundamental physicochemical properties to its role in clinically successful therapeutics. We will delve into the causality behind its benefits, supported by experimental data, detailed protocols, and case studies, to empower chemists to effectively leverage this unique scaffold in their drug discovery programs.

Physicochemical and Conformational Landscape of the Cyclobutane Ring

The utility of the cyclobutyl fragment in drug design is rooted in its distinct structural and conformational properties, which set it apart from both acyclic linkers and other cycloalkanes.

Unique Structural Features

The cyclobutane ring is characterized by significant ring strain, calculated at approximately 26.3 kcal/mol, which is substantially higher than that of cyclopentane (7.1 kcal/mol) but slightly less than the highly strained cyclopropane (28.1 kcal/mol).[2][4] This strain is a consequence of compressing the sp³-hybridized carbon bond angles from the ideal 109.5° to approximately 88°.[4][5] To alleviate the torsional strain that would arise from a planar conformation, where all C-H bonds would be eclipsed, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5][6] This three-dimensional shape is a key attribute, leading to C-C bond lengths of around 1.56 Å, which are longer than those in ethane.[2][4] This puckered geometry is not static; the ring can undergo inversion through a planar transition state, though the energy barrier is low (about 1.45 kcal/mol).[6]

Fig. 1: Puckered vs. Planar Conformation of Cyclobutane.
Impact on Molecular Properties

The inherent three-dimensionality of the cyclobutane ring is a significant advantage in modern drug design. Its incorporation increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates due to improved physicochemical properties.[1] By disrupting planarity, the cyclobutyl moiety can hinder the efficient crystal packing that often plagues flat, aromatic molecules, which can lead to improved aqueous solubility.[2] This non-planar structure allows for the precise vectorial positioning of substituents, enabling better complementarity with the three-dimensional binding pockets of target proteins.

The Cyclobutyl Moiety as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the cyclobutyl group has proven to be a highly effective mimic for several common structural motifs.

Aryl Ring Bioisostere

One of the most powerful applications of the cyclobutyl ring is as a saturated bioisostere for phenyl and other aromatic rings.[1][4] The rationale is compelling: replacing a planar, electron-rich aromatic system—often a site of metabolic attack—with a stable, three-dimensional, and chemically inert scaffold can profoundly improve a drug candidate's profile.[1][7] This strategy often leads to enhanced metabolic stability, increased solubility, and maintained or even improved binding affinity by providing better shape complementarity to the target's binding site.[1][8]

PropertyPhenyl AnalogueCyclobutyl AnalogueRationale for Improvement
Fsp³ LowHighIncreased three-dimensionality is correlated with higher clinical success.[1]
Metabolic Stability Often liable to oxidationGenerally more stableLacks π-electrons, making it less susceptible to CYP450-mediated oxidation.[1][4]
Aqueous Solubility Lower (due to planarity)HigherPuckered shape disrupts crystal lattice packing, improving solvation.[1][2]
Binding Affinity (Ki) Target-dependentMaintained or Improved3D vectors can achieve better complementarity in the binding pocket.[1]
gem-Dimethyl and Alkyl Linker Replacement

The rigid structure of the cyclobutane ring makes it an excellent replacement for the sterically bulky but freely rotating gem-dimethyl group.[9] Furthermore, a 1,3-disubstituted cyclobutane can serve as a conformationally restricted alternative to a flexible ethyl or propyl linker.[4][10] Flexible linkers can incur a significant entropic penalty upon binding as their rotational freedom is lost. By "pre-paying" this entropic cost and locking the pharmacophoric groups into a bioactive conformation, the cyclobutyl scaffold can lead to a substantial increase in binding affinity and potency.[2][4]

cluster_aryl Aryl Bioisosterism cluster_linker Linker Bioisosterism Aryl Phenyl Ring (Planar, Metabolically Liable) CycBu_Aryl Cyclobutane Ring (3D, Stable) Aryl->CycBu_Aryl Replaced by Linker Flexible Ethyl Linker (High Conformational Freedom) CycBu_Linker 1,3-Cyclobutane (Restricted Conformation) Linker->CycBu_Linker Replaced by

Fig. 2: Common Bioisosteric Replacements Using a Cyclobutane Scaffold.

Improving Pharmacokinetic Profiles with Cyclobutyl Fragments

A primary driver for incorporating cyclobutyl moieties is the tangible improvement in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Enhancing Metabolic Stability

The replacement of metabolically labile groups is a key strategy for improving a drug's half-life and bioavailability. The C-H bonds of the cyclobutane ring are strong and sterically shielded, making them resistant to metabolism by cytochrome P450 (CYP) enzymes.[2][11] A prominent example is the development of Ivosidenib , an IDH1 inhibitor. The initial lead compound, featuring a cyclohexane ring, suffered from poor metabolic stability. A crucial optimization was replacing the cyclohexyl amine with a difluorocyclobutanyl amine, which significantly decreased metabolic clearance and was a key step toward the final approved drug.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay

To provide a self-validating system for assessing these improvements, the following protocol for determining metabolic stability using human liver microsomes (HLM) is provided. This assay measures the rate of disappearance of a parent compound over time.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a cyclobutane-containing compound compared to its analogue.

Materials:

  • Test compounds and comparators (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech (typically 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Thermomixer or incubating shaker set to 37°C

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in ice-cold phosphate buffer.

    • Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock with buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions and pre-warm to 37°C.

  • Incubation Setup:

    • In a 96-well plate, add 98 µL of the HLM suspension (final concentration 0.5 mg/mL) to each well designated for a time point.

    • Add 1 µL of the 100 µM test compound stock to each well (final substrate concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to all wells simultaneously (except for T=0).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the designated wells by adding 200 µL of ice-cold ACN with IS. For the T=0 sample, add the quenching solution before adding the NADPH system.[2]

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the rate constant, k.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).

Synthetic Strategies for Incorporating the Cyclobutyl Moiety

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible synthetic methods.[9] However, recent advances in synthetic chemistry have made a wide variety of functionalized cyclobutane building blocks commercially available or readily synthesizable.[4][9] Key strategies include [2+2] photocycloadditions, strain-release-driven functionalization of bicyclo[1.1.0]butanes, and the diastereocontrolled functionalization of existing cyclobutyl ketones.[9][10][12]

Example Protocol: Synthesis of a Cyclobutyl Nitrile Intermediate for Apalutamide

The synthesis of the androgen receptor antagonist Apalutamide provides a practical example of incorporating a functionalized cyclobutane ring.[11]

Objective: To synthesize the key cyclobutyl nitrile intermediate via a Strecker-type reaction.

Reaction: Cyclobutanone + 2-Fluoro-4-nitroaniline + Trimethylsilyl cyanide (TMSCN) → N-(1-cyanocyclobutyl)-2-fluoro-4-nitroaniline

Materials:

  • Cyclobutanone

  • 2-Fluoro-4-nitroaniline

  • Trimethylsilyl cyanide (TMSCN)

  • Acetic Acid

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-4-nitroaniline (1.0 eq) and cyclobutanone (1.2 eq) in the chosen anhydrous solvent.

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add trimethylsilyl cyanide (1.3 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Add glacial acetic acid (2.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired cyclobutyl nitrile intermediate.[11]

Start Start: Cyclobutanone + 2-Fluoro-4-nitroaniline Step1 Step 1: Add TMSCN Solvent: Toluene Temp: 0°C Start->Step1 Step2 Step 2: Add Acetic Acid Stir at RT for 12-24h Step1->Step2 Step3 Step 3: Aqueous Workup (NaHCO3 Quench, Extraction) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 End Product: N-(1-cyanocyclobutyl)- 2-fluoro-4-nitroaniline Step4->End

Fig. 3: Synthetic Workflow for an Apalutamide Intermediate.

Case Studies: Cyclobutane-Containing Drugs in the Clinic

The tangible success of incorporating cyclobutyl fragments is best illustrated by the number of approved drugs that feature this scaffold.

DrugTherapeutic AreaTargetRole of the Cyclobutyl Fragment
Carboplatin [3][4][7][11]OncologyDNAThe cyclobutane-1,1-dicarboxylate ligand replaces the chloride leaving groups of cisplatin, modulating reactivity to reduce nephrotoxicity.
Boceprevir [11][13]Antiviral (Hepatitis C)NS3/4A ProteaseThe N-terminal cyclobutylmethyl group occupies a hydrophobic S2 pocket in the enzyme's active site, contributing to potency.
Apalutamide [11]Oncology (Prostate Cancer)Androgen ReceptorActs as a rigid, non-planar scaffold that contributes to the overall 3D shape required for potent antagonism of the receptor.
Ivosidenib [11]Oncology (AML)Isocitrate Dehydrogenase-1 (IDH1)A difluorocyclobutane ring was critical for blocking metabolic oxidation, significantly improving the pharmacokinetic profile over earlier analogues.

These examples underscore the diverse roles the cyclobutyl ring can play, from modulating reactivity and toxicity to enhancing metabolic stability and providing optimal shape complementarity for potent target engagement.

Conclusion and Future Outlook

The cyclobutyl fragment has firmly established itself as a valuable scaffold in the medicinal chemist's toolkit. Its unique puckered conformation provides a three-dimensional alternative to traditional flat rings, offering a powerful strategy to enhance metabolic stability, improve solubility, and achieve conformational restriction for increased potency and selectivity.[4][7][8] The growing commercial availability of diverse cyclobutane building blocks and the development of novel synthetic methodologies continue to lower the barrier to its incorporation.[9] Looking forward, the application of cyclobutyl fragments in areas like fragment-based drug discovery (FBDD) is set to expand, leveraging their 3D nature to explore novel chemical space and tackle challenging biological targets.[9][14][15] As the pressure to develop drug candidates with superior, differentiated profiles intensifies, the strategic deployment of the cyclobutyl moiety will undoubtedly continue to rise, paving the way for the next generation of innovative medicines.

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Benchchem.
  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Cyclobutanes in Small‐Molecule Drug Candidates. Wiley Online Library. Available at: [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available at: [Link]

  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. Available at: [Link]

  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie. Available at: [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central. Available at: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). Available at: [Link]

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  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

  • Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link]

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  • Zhao, H., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science (RSC Publishing). Available at: [Link]

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  • Hylso, M., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • O'Mahony, J., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

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Exploratory

A Technical Guide to the Predicted Physicochemical Properties of Cyclobutyl(3-methoxyphenyl)methanamine

Introduction: The Imperative of Early-Stage Candidate Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a central tenet. The attrition of promising drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early-Stage Candidate Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a central tenet. The attrition of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles represents a significant expenditure of both time and resources.[1][2] Consequently, the ability to accurately predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule in the nascent stages of discovery is of paramount importance.[3] This guide provides an in-depth analysis of the predicted physicochemical properties of Cyclobutyl(3-methoxyphenyl)methanamine (CAS No. 1337833-01-8), a compound of interest, utilizing established in silico methodologies.[4] Such computational approaches offer a rapid and cost-effective alternative to traditional experimental testing, allowing for the early identification and optimization of lead compounds.[1][5]

Core Predicted Properties of Cyclobutyl(3-methoxyphenyl)methanamine

The fundamental physicochemical characteristics of a molecule are critical determinants of its behavior in a biological system. For Cyclobutyl(3-methoxyphenyl)methanamine, a variety of these properties have been computationally predicted. A summary of these key descriptors is presented below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight191.274 g/mol Influences size-dependent absorption and diffusion.
Molecular FormulaC12H17NODefines the elemental composition of the molecule.
XLogP3-AANot explicitly provided, but related to lipophilicity.A key indicator of a compound's lipophilicity and its ability to cross cell membranes.
Topological Polar Surface Area (TPSA)35.2 ŲCorrelates with hydrogen bonding potential and permeability across biological barriers.[4]
Hydrogen Bond Donor Count1The number of hydrogen atoms attached to electronegative atoms, influencing solubility and receptor binding.[4]
Hydrogen Bond Acceptor Count2The number of electronegative atoms available to accept hydrogen bonds, impacting solubility and target interactions.[4]
Rotatable Bond Count3A measure of molecular flexibility, which can affect binding affinity and bioavailability.[4]
Complexity179A metric related to the intricacy of the molecular structure.[4]

A Deeper Dive into Key Predictive Metrics

Lipophilicity and the Partition Coefficient (XlogP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a critical parameter in drug design as it governs a molecule's ability to traverse lipophilic barriers such as the cell membrane and the blood-brain barrier.[6] A high logP value indicates greater lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance and lower aqueous solubility.[7]

The "XlogP" value is a computationally predicted logP, derived from the molecule's structure. These predictions are often based on quantitative structure-property relationship (QSPR) models that sum the contributions of individual atoms or molecular fragments to the overall lipophilicity.

Polar Surface Area (PSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, including their attached hydrogens.[4] This descriptor is an excellent predictor of a drug's transport properties, particularly its oral bioavailability and ability to penetrate the blood-brain barrier. A lower TPSA is generally associated with better cell membrane permeability. For CNS-active drugs, a TPSA of less than 90 Ų is often considered desirable. The predicted TPSA of 35.2 Ų for Cyclobutyl(3-methoxyphenyl)methanamine suggests good potential for membrane permeability.[4]

Methodology: The In Silico Predictive Workflow

The prediction of physicochemical properties is rooted in the field of computational chemistry and cheminformatics. These in silico models leverage large datasets of experimentally determined properties to build algorithms that can predict the properties of novel molecules based solely on their chemical structure.[5][8]

A common approach involves the use of Quantitative Structure-Property Relationship (QSPR) models. The general workflow for such a prediction is as follows:

  • Molecular Structure Input : The 2D or 3D structure of the molecule is provided as the input.

  • Descriptor Calculation : A wide range of numerical descriptors are calculated from the molecular structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors.

  • Model Application : The calculated descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms like neural networks) that has been trained on a large dataset of compounds with known properties.[3][9]

  • Property Prediction : The model outputs a predicted value for the property of interest, such as XlogP or TPSA.

G cluster_input Input cluster_processing Computational Engine cluster_output Output mol_structure Molecular Structure (SMILES, SDF) descriptor_calc Descriptor Calculation (Topological, Constitutional, etc.) mol_structure->descriptor_calc qspr_model QSPR Model Application (Regression, Machine Learning) descriptor_calc->qspr_model predicted_properties Predicted Properties (XlogP, TPSA, etc.) qspr_model->predicted_properties

Caption: A generalized workflow for the in silico prediction of molecular properties.

Interpretation and Strategic Implications

The predicted properties of Cyclobutyl(3-methoxyphenyl)methanamine provide valuable early insights for its potential development as a therapeutic agent. With a relatively low molecular weight and a TPSA of 35.2 Ų, the compound exhibits characteristics that are generally favorable for good oral bioavailability and cell membrane permeability.[4] The presence of both hydrogen bond donors and acceptors suggests it has the potential for specific interactions with biological targets.

These in silico predictions are not a substitute for experimental validation but serve as a critical tool for prioritizing candidates for synthesis and further testing.[5] By identifying potential liabilities early in the discovery process, such as poor solubility or membrane permeability, medicinal chemists can make informed decisions to modify the chemical structure and optimize the compound's properties. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern rational drug design.[6]

Conclusion

The in silico profiling of Cyclobutyl(3-methoxyphenyl)methanamine reveals a set of physicochemical properties that are promising for a potential drug candidate. The predicted values for key parameters like Topological Polar Surface Area suggest favorable membrane permeability. This computational assessment provides a strong rationale for its further investigation and underscores the power of predictive modeling in accelerating the drug discovery and development pipeline.

References

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC.
  • Property Prediction of Drug-like Molecules - Protheragen.
  • In-silico ADME models: a general assessment of their utility in drug discovery applications.
  • Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • cyclobutyl(3-methoxyphenyl)methanamine 1337833-01-8 wiki - Guidechem.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - MDPI.
  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf.
  • Prediction of drug-likeness using graph convolutional attention network - Oxford Academic.
  • In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics.
  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation - IEEE Xplore.

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Foundational

The Cyclobutane Motif: A Guide to Discovering Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The four-membered cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The four-membered cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and "privileged" scaffold in modern medicinal chemistry. Its unique structural and conformational properties, born from inherent ring strain, offer a compelling toolkit for drug designers seeking to overcome challenges in potency, selectivity, and pharmacokinetics.[1][2] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery and development of novel cyclobutane-containing bioactive compounds. We will explore the rationale behind its use, delve into key synthetic strategies, outline high-throughput screening and characterization workflows, and examine real-world case studies that highlight its successful application. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the distinct advantages of the cyclobutane motif in their drug discovery programs.

Chapter 1: The Cyclobutane Motif: A Uniquely Strained and Advantageous Scaffold

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct stereoelectronic properties, which differ significantly from more common cycloalkanes and aromatic rings.[1]

1.1. The Physicochemical Landscape of a Strained Ring

With a strain energy of 26.3 kcal/mol, the cyclobutane ring is significantly more strained than cyclopentane (7.1 kcal/mol) but slightly less so than cyclopropane (28.1 kcal/mol).[1][3] This strain is not a liability but rather a key feature that dictates its geometry and, consequently, its interactions with biological targets. To alleviate torsional strain, the ring adopts a puckered, non-planar conformation.[1][3] This puckered geometry, combined with C-C bond lengths of approximately 1.56 Å (longer than in ethane), provides a defined three-dimensional (3D) vector for attached functional groups, a critical aspect in modern drug design's "escape from flatland".[3][4]

The key advantages conferred by this unique structure include:

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its target by minimizing the entropic penalty upon binding.[1][3]

  • Improved Metabolic Stability: Cyclobutane rings can serve as bioisosteres for more metabolically labile groups, such as gem-dimethyl or aromatic rings.[5][6] Their saturated nature makes them less susceptible to oxidative metabolism.[5]

  • Enhanced Solubility and Reduced Planarity: The inherent 3D nature of the cyclobutane scaffold disrupts molecular planarity, which can hinder crystal packing and lead to improved aqueous solubility.[1][3]

  • Bioisosteric Replacement: The cyclobutane moiety is a versatile bioisostere for various functional groups, including alkenes, larger cyclic systems, and aromatic rings, allowing for the fine-tuning of physicochemical properties.[3][5]

1.2. A Legacy of Success: Cyclobutanes in Marketed Drugs

The clinical and commercial success of cyclobutane-containing drugs validates the therapeutic potential of this scaffold. There are at least four such drugs currently on the market, with many more in clinical development.[2][3]

  • Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, resulting in reduced nephrotoxicity.[2]

  • Boceprevir: A hepatitis C virus (HCV) NS3/4A protease inhibitor where a cyclobutane group in the P1 region confers significantly higher potency compared to its cyclopropyl and cyclopentyl analogs.[2]

  • Apalutamide: An androgen receptor antagonist for treating prostate cancer that features a spirocyclic cyclobutane scaffold.[2]

These examples underscore the tangible benefits of incorporating the cyclobutane motif into drug candidates.

Chapter 2: Constructing the Core: Synthetic Strategies for Novel Cyclobutane Scaffolds

The synthesis of functionalized cyclobutanes has historically been a challenge, but modern synthetic organic chemistry now offers a diverse array of reliable methods. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

2.1. The Workhorse: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most direct and widely used method for constructing cyclobutane rings.[7] This reaction involves the combination of two two-carbon units (typically alkenes or alkynes) to form the four-membered ring.

  • Photochemical [2+2] Cycloaddition: This classic method utilizes UV light to excite an alkene to its triplet state, which then undergoes cycloaddition with a ground-state alkene. It is particularly useful for the synthesis of natural products and complex molecules.[4]

  • Thermal [2+2] Cycloaddition: While less common for simple alkenes due to unfavorable orbital symmetry, thermal [2+2] cycloadditions are effective for activated alkenes such as ketenes, keteniminium salts, and enol ethers.[7][8]

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts, particularly those based on iron, copper, and rhodium, can mediate [2+2] cycloadditions under mild conditions and with high stereocontrol.

  • Energy Transfer (EnT) Catalysis: Recent advances have seen the use of photocatalysts that facilitate [2+2] cycloadditions via an energy transfer mechanism, expanding the scope of compatible substrates.[7]

Detailed Experimental Protocol: Metal-Catalyzed Intramolecular [2+2] Cycloaddition

This protocol describes a general procedure for a silver-catalyzed intramolecular [2+2] cycloaddition of a 1,6-diene to form a bicyclo[3.2.0]heptane scaffold, a common core in many bioactive molecules.

Materials:

  • 1,6-diene substrate (1.0 eq)

  • Silver triflate (AgOTf) (5-10 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-diene substrate (e.g., 0.5 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL) to dissolve the substrate.

  • Catalyst Addition: In a separate vial, weigh the silver triflate catalyst (e.g., 0.025 mmol, 5 mol%) and add it to the reaction flask against a positive flow of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or elevated temperature as required) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., Dichloromethane, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bicyclic cyclobutane product.

  • Characterization: Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and, if possible, X-ray crystallography.

Chapter 3: From Library to Hit: High-Throughput and Fragment-Based Discovery

With robust synthetic methods in hand, the next step is to identify bioactive cyclobutane-containing compounds through screening. Two prominent strategies are High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD).

3.1. High-Throughput Screening (HTS) of Cyclobutane Libraries

HTS involves the rapid, automated testing of large collections of compounds (libraries) against a specific biological target.[9] The process begins with the design and synthesis of a diverse library of cyclobutane-containing molecules. These libraries are then formatted into microtiter plates for automated screening.[10]

The workflow for a typical HTS campaign is as follows:

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Follow-up Library Cyclobutane Library Synthesis & Plating Assay Assay Development & Validation Primary Primary Screen (Single Concentration) Library->Primary Assay->Primary Hit_ID Hit Identification Primary->Hit_ID Confirmatory Confirmatory Screen (Dose-Response) Hit_ID->Confirmatory False_Positive False Positive Removal Confirmatory->False_Positive Hit_Characterization Hit Characterization & Clustering False_Positive->Hit_Characterization

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

3.2. Fragment-Based Lead Discovery (FBLD) with Cyclobutane Scaffolds

FBLD is an increasingly popular approach that screens smaller, lower molecular weight compounds ("fragments") against a biological target.[11][12] The cyclobutane moiety is an attractive scaffold for 3D fragments due to its well-defined exit vectors and favorable physicochemical properties.[11][13] Hits from fragment screens are typically weak but provide high-quality starting points for optimization into potent leads.[14]

Chapter 4: Confirming the Interaction: Biophysical and Structural Characterization

Once "hits" are identified from screening campaigns, it is crucial to validate their interaction with the target protein and to understand the molecular basis of their activity. A suite of biophysical and structural techniques is employed for this purpose.

TechniquePrincipleKey Information ProvidedStrengthsLimitations
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystalHigh-resolution 3D structure of the binding modeUnambiguous binding pose, detailed interactionsRequires well-diffracting crystals, provides a static picture
NMR Spectroscopy Measures changes in nuclear spin states in a magnetic fieldLigand binding, conformational changes, kinetics (k_off)Can study dynamics, no crystallization neededRequires larger amounts of protein, size limitations
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceBinding affinity (K_D), kinetics (k_on, k_off)Real-time, label-free, quantitative kineticsTarget must be immobilized, mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingBinding affinity (K_D), stoichiometry (n), thermodynamics (ΔH, ΔS)"Gold standard" for thermodynamics, solution-basedRequires larger amounts of material, lower throughput

4.1. The Gold Standard: X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution view of how a cyclobutane-containing ligand binds to its target protein.[15][16] Obtaining a co-crystal structure is a major goal in early drug discovery as it reveals the precise orientation of the ligand in the binding pocket, identifies key hydrogen bonds and hydrophobic interactions, and provides a roadmap for structure-based drug design.[15][16]

Chapter 5: Case Study: Cyclobutane Scaffolds in Janus Kinase (JAK) Inhibitors

The development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer provides a compelling case study for the strategic use of cyclobutane scaffolds.[17] Structure-activity relationship (SAR) studies have shown that modifications to a cyclobutane core can dramatically impact potency and selectivity against different JAK isoforms.[17]

For instance, the 3-hydroxy-3-methylcyclobutanecarbonitrile scaffold is a key component in several potent JAK inhibitors.[17][18] The cyclobutane ring serves to orient the crucial nitrile and hydroxyl functional groups in a precise manner for optimal interaction with the enzyme's active site.

JAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer dimerizes STAT->STAT_P Inhibitor Cyclobutane JAK Inhibitor Inhibitor->JAK inhibits DNA DNA STAT_Dimer->DNA translocates to nucleus & binds Gene Gene Transcription DNA->Gene

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for cyclobutane inhibitors.

Chapter 6: Future Perspectives and Emerging Trends

The exploration of cyclobutane-containing compounds in drug discovery is far from over. Several exciting trends are poised to further elevate the importance of this scaffold:

  • New Synthetic Methodologies: The development of novel catalytic systems, including photoredox and electrochemical methods, will continue to expand the synthetic toolbox for accessing diverse and complex cyclobutanes.

  • AI and Machine Learning: Computational approaches will play an increasingly important role in designing virtual libraries of cyclobutane derivatives with optimized properties and predicting their biological activities.

  • Expansion into New Target Classes: While successful in areas like oncology and virology, the unique properties of cyclobutanes make them attractive for exploring challenging targets such as protein-protein interactions and allosteric sites.

  • Bioisosterism and Beyond: The use of substituted and functionalized cyclobutanes, such as trifluoromethyl-cyclobutanes, as bioisosteres for common groups like the tert-butyl group, is a growing area of interest.[19][20][21]

Conclusion

The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique conformational and physicochemical properties provide a powerful means to address common challenges in medicinal chemistry, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the star of the cyclobutane motif is set to rise even further, paving the way for the discovery of the next generation of innovative medicines.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. Available at: [Link]

  • Ding, H., et al. (2022). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 9(5), 1385-1412. Available at: [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Spring, D. R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(13). Available at: [Link]

  • ResearchGate. (2022). Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. Available at: [Link]

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PDF. Available at: [Link]

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  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. Available at: [Link]

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  • ResearchGate. (n.d.). A) General structure and features of cyclobutane fragments in the... ResearchGate. Available at: [Link]

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Exploratory

Early-stage research on Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride.

An In-Depth Technical Guide to the Early-Stage Research of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride Executive Summary Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a novel chemical entity whose stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Research of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride

Executive Summary

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a novel chemical entity whose structural motifs—a cyclobutyl ring and a methoxyphenylmethanamine core—suggest a potential for biological activity within the central nervous system (CNS). The cyclobutyl group is an increasingly recognized scaffold in medicinal chemistry, valued for its unique conformational properties.[1] Similarly, aryl-methanamine structures are common in compounds targeting monoamine transporters, which are critical in the regulation of mood and behavior.[2][3]

This technical guide outlines a comprehensive, hypothesis-driven strategy for the early-stage research and development of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. As specific literature on this compound is scarce, this document serves as a roadmap for its initial characterization, leveraging established methodologies from the broader fields of drug discovery and neuropharmacology. We present a logical, multi-stage research cascade, beginning with fundamental physicochemical characterization and progressing through in vitro pharmacological profiling and in vivo preclinical evaluation.

The protocols and workflows detailed herein are designed to be self-validating, providing clear decision points for advancing the compound. The overarching goal is to systematically investigate its potential as a CNS-active agent, possibly with antidepressant or anxiolytic properties, while rigorously assessing its safety profile from the earliest stages. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating novel chemical entities for therapeutic potential.

Compound Identity and Rationale

The initial step in any new drug discovery program is to establish the identity and purity of the lead compound and to formulate a clear scientific rationale for its investigation.

Physicochemical Properties

The foundational data for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride must be confirmed and documented. The table below summarizes the expected properties based on its chemical structure.

PropertyValueSource
CAS Number 1337833-01-8 (Free Base)[4]
Molecular Formula C₁₂H₁₇NO (Free Base)[4]
Molecular Weight 191.27 g/mol (Free Base)[4]
Hydrochloride Salt C₁₂H₁₈ClNON/A
Hydrogen Bond Donors 1 (Free Base)[4]
Hydrogen Bond Acceptors 2 (Free Base)[4]
Topological Polar Surface Area 35.2 Ų[4]
Scientific Rationale & Working Hypothesis

The decision to investigate this specific molecule is based on structure-activity relationships observed in related compounds:

  • The Cyclobutylamine Moiety: The cyclobutyl ring is a "non-classical" bioisostere for larger or more flexible groups, offering a rigid scaffold that can improve metabolic stability and target affinity. Its inclusion in drugs targeting the nervous system has been documented.[1][3]

  • The (3-methoxyphenyl)methanamine Core: This structure is reminiscent of monoamine neurotransmitters. Analogs have shown potent activity as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] For instance, 3,3-diphenylcyclobutylamines have been identified as central stimulants that inhibit norepinephrine and serotonin accumulation.[3] The methoxy group's position on the phenyl ring can significantly influence receptor selectivity and metabolic stability.

Working Hypothesis: Based on its structural features, Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is hypothesized to be a monoamine reuptake inhibitor. This profile suggests potential therapeutic utility as an antidepressant or anxiolytic agent. The early-stage research program will be designed to test this hypothesis.

Analytical Characterization and Synthesis

Before biological evaluation, a robust analytical profile and a scalable synthesis route are essential.

Proposed Synthesis Workflow

A plausible route to synthesize the target compound is via reductive amination. This common and versatile reaction allows for the formation of the key C-N bond. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

G start 3-Methoxybenzaldehyde intermediate1 Imine Intermediate start->intermediate1 + Cyclobutylamine (Imine Formation) reagent1 Cyclobutylamine product_fb Cyclobutyl(3-methoxyphenyl)methanamine (Free Base) intermediate1->product_fb + Reducing Agent (Reductive Amination) reagent2 Reducing Agent (e.g., NaBH(OAc)₃) final_product Cyclobutyl(3-methoxyphenyl)methanamine HCl (Final Product) product_fb->final_product + HCl (Salt Formation) reagent3 HCl in Ether

Proposed synthesis route for the target compound.
Analytical Validation Protocols

Each synthesized batch must be rigorously validated for identity, purity, and stability.

Protocol 2.2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of small molecules by separating the main compound from any impurities.[5]

  • Methodology:

    • System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: Zorbax SCX-300 or similar C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 212 nm and 254 nm.

    • Sample Preparation: Dissolve compound in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

    • Analysis: Inject 10 µL. Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks. A purity of ≥98% is typically required for in vitro and in vivo studies.

Protocol 2.2.2: Identity Confirmation by LC-MS/MS

  • Rationale: Mass spectrometry provides an exact mass measurement, confirming the molecular weight and elemental composition of the synthesized compound.[6][7]

  • Methodology:

    • System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • LC Method: Use the same LC conditions as in Protocol 2.2.1.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS Analysis:

      • Full Scan (Q1): Scan from m/z 50 to 500 to find the parent ion [M+H]⁺. The expected m/z for the free base is ~192.14.

      • Product Ion Scan (MS/MS): Select the parent ion and fragment it to obtain a characteristic fragmentation pattern for structural confirmation. This pattern serves as a fingerprint for the molecule.

In Vitro Pharmacological Profiling

In vitro assays are crucial for determining the compound's mechanism of action at the molecular level and for identifying potential liabilities early in the discovery process.[8][9]

G cluster_0 In Vitro Screening Cascade start Test Compound primary Primary Screening: Transporter Binding Assays (SERT, NET, DAT) start->primary functional Functional Assays: Transporter Uptake Inhibition primary->functional If Ki < 1µM safety Early Safety: In Vitro Neurotoxicity (SH-SY5Y Cells) functional->safety decision Active & Non-Toxic? safety->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Stop or Redesign decision->stop No

Workflow for in vitro pharmacological evaluation.
Primary Screening: Monoamine Transporter Binding
  • Rationale: To test the primary hypothesis, we must determine if the compound binds to the serotonin, norepinephrine, and/or dopamine transporters. A competitive radioligand binding assay is a direct measure of target engagement.

  • Protocol 3.1.1: Radioligand Binding Assay

    • Materials: Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT; Radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT); Test compound stock solution (10 mM in DMSO); Scintillation fluid and microplates.

    • Procedure (performed for each transporter separately): a. In a 96-well plate, add assay buffer, cell membranes, and the specific radioligand at a concentration near its Kd. b. Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include wells for total binding (vehicle only) and non-specific binding (excess of a known inhibitor, e.g., fluoxetine for SERT). c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand. e. Add scintillation fluid to the filters and count radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

TargetHypothetical Ki (nM)Interpretation
SERT 50Potent binding to the serotonin transporter.
NET 250Moderate binding to the norepinephrine transporter.
DAT > 10,000Weak or no binding to the dopamine transporter.
In Vitro Toxicology: Neurotoxicity Assessment
  • Rationale: It is critical to identify potential neurotoxicity early to avoid advancing unsafe compounds.[10][11] The SH-SY5Y human neuroblastoma cell line is a well-established model for this purpose.[12]

  • Protocol 3.2.1: MTT Cell Viability Assay

    • Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS) in a 96-well plate until they reach ~80% confluency.

    • Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

    • MTT Addition: Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the CC₅₀ (cytotoxic concentration 50%). A high CC₅₀ value relative to the pharmacological potency (Ki) is desirable.

In Vivo Preclinical Evaluation

Promising in vitro data must be translated to an in vivo setting to assess pharmacokinetics and behavioral effects in a whole organism.[13]

G cluster_behavior Behavioral Assays start Compound with Favorable In Vitro Profile pk_study Pharmacokinetic (PK) Study (Single Dose, Rodent) start->pk_study behavior_study Behavioral Pharmacology (Rodent Models) pk_study->behavior_study Determine exposure epm Elevated Plus Maze (Anxiety) fst Forced Swim Test (Depression) acute_tox Acute Toxicity Study (Dose Escalation) decision Efficacious & Safe Profile? acute_tox->decision candidate Preclinical Candidate decision->candidate Yes stop Stop/Optimize decision->stop No epm->acute_tox fst->acute_tox

Decision workflow for in vivo preclinical studies.
Behavioral Pharmacology Models
  • Rationale: Based on the hypothesized mechanism as a serotonin and/or norepinephrine reuptake inhibitor, validated animal models of anxiety and depression are appropriate for initial efficacy testing.[14][15][16]

Protocol 4.1.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.[14][17]

  • Methodology:

    • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by walls.

    • Animals: Male C57BL/6 mice.

    • Procedure: a. Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing. Include a positive control group (e.g., diazepam). b. Place the mouse in the center of the maze, facing an open arm. c. Allow the mouse to explore for 5 minutes. Record the session with an overhead video camera.

    • Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. A statistically significant increase in these parameters compared to the vehicle group indicates anxiolytic-like effects.

Protocol 4.1.2: Forced Swim Test (FST) for Antidepressant Activity

  • Principle: Mice placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant drugs reduce the duration of this immobility.[16]

  • Methodology:

    • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C).

    • Animals: Male BALB/c mice.

    • Procedure: a. Administer the test compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 60 minutes before the test. Include a positive control group (e.g., fluoxetine). b. Place the mouse individually into the cylinder for a 6-minute session. c. An observer, blind to the treatment groups, should record the total time the mouse remains immobile during the final 4 minutes of the test.

    • Data Analysis: Compare the immobility time across groups. A significant reduction in immobility time suggests antidepressant-like activity.

Early Safety and Toxicology
  • Rationale: In vivo toxicity studies are required to establish safety margins and identify potential target organs before any clinical trials can be considered.[18][19] An acute toxicity study helps determine the maximum tolerated dose (MTD).[19]

  • Protocol 4.2.1: Acute Dose Range-Finding Study

    • Animals: Use two species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent, as per regulatory guidelines.[18]

    • Procedure: a. Administer the compound via the intended clinical route (e.g., oral gavage) at escalating single doses to different groups of animals. b. Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) for up to 14 days. c. Record body weight and food/water consumption. d. At the end of the study, perform a full necropsy, including hematology, clinical chemistry, and histopathology of major organs.

    • Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD. This data is essential for designing longer-term, repeat-dose toxicity studies.[18]

Conclusion and Future Directions

This guide provides a structured, multi-disciplinary approach to the early-stage evaluation of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. By systematically progressing through chemical synthesis and validation, in vitro mechanistic studies, and in vivo behavioral and safety assessments, a comprehensive data package can be generated.

If the compound demonstrates a promising profile—potent and selective in vitro activity, a clear anxiolytic or antidepressant-like effect in vivo, and a sufficient safety margin (therapeutic index)—the following steps would be warranted:

  • Lead Optimization: Chemical modification of the structure to improve potency, selectivity, or ADME properties.

  • Extended Toxicology: Conduct repeat-dose toxicology studies in two species for a duration relevant to the intended clinical use (e.g., 28 days).[11]

  • Safety Pharmacology: Investigate potential effects on cardiovascular, respiratory, and central nervous systems.[10]

  • IND-Enabling Studies: Complete the full package of preclinical studies required by regulatory agencies (e.g., FDA) to file an Investigational New Drug (IND) application.

This rigorous, milestone-driven process ensures that only the most promising and safest candidates advance toward clinical development, ultimately maximizing the potential for success.

References

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  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (n.d.). PMC.
  • How Toxicology Studies Factor into New Drug Development. (2024). Jordi Labs.
  • 6 Types of Toxicology Studies for IND & NDA Programs. (2024). WuXi AppTec.
  • The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights.
  • In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. (2020). PubMed.
  • Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). PMC.
  • Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine valid
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  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). PubMed.
  • Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. (2024). PubMed.
  • cyclobutyl(3-methoxyphenyl)methanamine 1337833-01-8 wiki. (n.d.). Guidechem.
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). (2021). Unipd.
  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016).
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  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2013). PubMed.
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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Framework for In-Vivo Evaluation of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride in a Murine Model of Depression

A Note on This Guide: Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a novel chemical entity with limited publicly available data regarding its specific biological targets and therapeutic applications. This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guide: Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a novel chemical entity with limited publicly available data regarding its specific biological targets and therapeutic applications. This document, therefore, serves as an expert-guided framework for researchers. It outlines the logical progression and detailed protocols for conducting an initial in-vivo evaluation of such a compound. Based on its structural motifs—specifically the (methoxyphenyl)methanamine scaffold, which is common in psychoactive molecules—we hypothesize a potential modulatory effect on monoaminergic systems. Consequently, this guide will use a well-established animal model of depression, the Forced Swim Test (FST), as a practical and illustrative example for screening potential antidepressant efficacy.

Scientific Introduction & Working Hypothesis

The discovery of novel psychoactive compounds is a critical endeavor in neuroscience and drug development. The molecule, Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, presents a chemical structure suggestive of potential interaction with central nervous system (CNS) targets. The methoxyphenyl and methanamine groups are features found in various compounds that modulate monoamine neurotransmitter systems, such as serotonin (5-HT) and norepinephrine (NE).[1][2][3] Inhibitors of serotonin and norepinephrine reuptake are a major class of antidepressants.[1][2][3] These drugs function by blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][3][4]

Working Hypothesis: Based on its structure, we hypothesize that Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride may act as a monoamine reuptake inhibitor. This action could translate to an antidepressant-like phenotype in a validated animal model of behavioral despair. This guide will detail the necessary steps to test this hypothesis, from initial compound preparation and dose-range finding to the execution and analysis of the Forced Swim Test (FST) in mice.[5][6][7][8][9]

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action, where the compound inhibits the reuptake of Serotonin (5-HT) and Norepinephrine (NE) from the synaptic cleft, leading to increased downstream signaling.

Hypothesized_MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic_Terminal Terminal Synaptic_Cleft Synaptic Cleft Vesicle Vesicles (5-HT, NE) Vesicle->Presynaptic_Terminal Release Postsynaptic_Receptor 5-HT / NE Receptors Downstream Downstream Signaling (e.g., cAMP, PKA) Postsynaptic_Receptor->Downstream Activation Compound Cyclobutyl(3-methoxyphenyl) methanamine HCl SERT_NET SERT / NET Transporters Compound->SERT_NET Inhibition SERT_NET->Presynaptic_Terminal

Caption: Hypothesized mechanism of action in the synaptic cleft.

Pre-Clinical Formulation and In-Vivo Study Design

A rigorous and well-controlled study design is paramount for obtaining reliable and interpretable data. This involves careful preparation of the test compound, selection of appropriate animal models and controls, and adherence to ethical guidelines. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10][11][12]

Vehicle Selection and Compound Preparation

The choice of vehicle is critical for ensuring the test compound's solubility, stability, and bioavailability while minimizing any intrinsic biological effects.[13][14][15]

Protocol 1: Vehicle Formulation and Compound Preparation

  • Solubility Testing: Begin by assessing the solubility of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride in standard in-vivo vehicles (e.g., sterile saline, 5% DMSO in saline, 0.5% carboxymethylcellulose).

  • Vehicle Selection: For this protocol, we will assume the compound is water-soluble and use sterile 0.9% NaCl (saline) as the vehicle. The vehicle must be sterile, isotonic, and have a pH close to physiological levels (6.8-7.2).[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the compound in the chosen vehicle. Use a vortex mixer and/or sonicator to ensure complete dissolution.

  • Sterile Filtration: Sterilize the final stock solution by passing it through a 0.2-micron syringe filter into a sterile container.[10]

  • Dosing Solutions: Prepare fresh dosing solutions daily by diluting the stock solution with the sterile vehicle to the final desired concentrations (e.g., 0.1, 0.3, 1.0 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Storage: Store the stock solution at 4°C, protected from light, for up to one week, provided stability has been confirmed. Dosing solutions should be made fresh.

Dose-Range Finding and Maximum Tolerated Dose (MTD)

Before initiating efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD). The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 20% loss in body weight.[16]

Protocol 2: MTD Determination in Mice

  • Animal Allocation: Use a small cohort of male C57BL/6 mice (n=2-3 per group).

  • Dose Escalation: Administer single doses of the compound via the intended route (e.g., intraperitoneal injection, IP) in an escalating manner (e.g., 10, 30, 100 mg/kg).

  • Observation: Closely monitor the animals for at least 48 hours post-dosing for any signs of acute toxicity, including but not limited to: changes in posture, activity, breathing, and any signs of seizures or catalepsy.

  • Body Weight: Record body weight immediately before dosing and at 24 and 48 hours post-dosing.

  • MTD Definition: The MTD is the highest dose that does not result in mortality, severe clinical signs, or significant body weight loss. The doses for the efficacy study should be selected below the MTD.

Efficacy Study Design: The Forced Swim Test (FST)

The FST is a widely used behavioral test for screening the efficacy of potential antidepressant compounds.[5][7][8][9] It is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape attempts and become immobile.[6] Treatment with effective antidepressants is known to increase the duration of active swimming and reduce the time spent immobile.[7][8]

Table 1: Experimental Groups for Forced Swim Test

GroupTreatmentDose (mg/kg)RouteN (Animals/Group)
1Vehicle Control0IP10-12
2Test Compound1IP10-12
3Test Compound3IP10-12
4Test Compound10IP10-12
5Positive Control (e.g., Fluoxetine)20IP10-12

Note: Doses are hypothetical and should be based on the MTD study.

Caption: Overall experimental workflow for FST screening.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 3: Forced Swim Test (FST) Procedure

  • Apparatus: Use clear Plexiglas cylinders (e.g., 20 cm diameter, 30 cm height) filled with water (24°C ± 1°C) to a depth of 15 cm.[5][6][9] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or feet.[6]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test begins.[5]

  • Dosing: Administer the test compound, positive control, or vehicle via IP injection 30-60 minutes prior to the test. The exact timing should be consistent across all animals.

  • Test Initiation: Gently place each mouse into its respective cylinder of water. Start a timer immediately for a total test duration of 6 minutes.[9]

  • Recording: Record the entire 6-minute session using a video camera positioned to capture a side view of the cylinders.

  • Test Termination: At the end of the 6 minutes, carefully remove the mouse from the water.

  • Post-Test Care: Gently dry the mouse with a towel and place it in a clean, dry cage with a heat source (e.g., on a heating pad set to low) until it is fully dry and has resumed normal activity.[5]

  • Cleaning: Empty and clean the cylinders between animals to prevent olfactory cues from affecting subsequent tests.

Data Analysis and Interpretation

Objective and statistically sound data analysis is the final critical step.

  • Behavioral Scoring: The primary endpoint is the duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water. This is typically scored during the final 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of active escape attempts.[5][9] Automated video tracking software is recommended for unbiased scoring.

  • Statistical Analysis:

    • Use a one-way Analysis of Variance (ANOVA) to compare the mean immobility times across all experimental groups.

    • If the ANOVA result is significant (p < 0.05), perform post-hoc tests (e.g., Dunnett's test) to compare each treatment group directly against the vehicle control group.

  • Interpretation of Results:

    • Successful Positive Control: The positive control group (e.g., Fluoxetine) should show a statistically significant decrease in immobility time compared to the vehicle control group, validating the assay.

    • Efficacy of Test Compound: A statistically significant decrease in immobility time for a test compound group compared to the vehicle control group suggests potential antidepressant-like activity.

    • Dose-Response: Analyze the results for a dose-dependent effect. A clear dose-response relationship strengthens the evidence for the compound's activity.

Advanced Models and Future Directions

While the FST is an excellent initial screen, it has limitations.[8] If Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride shows promising activity, further validation in more comprehensive models with higher predictive validity is warranted.

Unpredictable Chronic Mild Stress (UCMS) Model: This model exposes rodents to a series of mild, unpredictable stressors over several weeks (e.g., 4-8 weeks) to induce a state that mimics key symptoms of human depression, such as anhedonia (a loss of pleasure).[17][18][19][20][21] Anhedonia is typically measured by a decrease in the consumption of a sucrose solution. The UCMS model is considered more translationally relevant because chronic, but not acute, treatment with standard antidepressants is required to reverse the induced deficits.[17][19]

References

  • Guideline on Administration of Substances to Laboratory Animals.
  • An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments.
  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. University of California, Santa Barbara Office of Research.
  • Forced Swim Test in Mice - IACUC Standard Procedure. Princeton University IACUC.
  • Forced Swim Test v.3. University of Wisconsin-Milwaukee IACUC.
  • Factsheet on the forced swim test. Royal Society of Biology.
  • Forced swim test in rodents. NC3Rs.
  • The weekly protocol of the chronic mild stress (CMS) treatment.
  • The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents.
  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine.
  • Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. Psychopharmacology.
  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • IACUC Routes of Administration Guidelines.
  • Guidelines on Administration of Substances to Laboratory Animals. University of Michigan Animal Care & Use Program.
  • The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in r
  • The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments.
  • Hallucinogenic activity, neurotransmitters release, anxiolytic and neurotoxic effects in Rat's brain following repeated administration of novel psychoactive compound 25B-NBOMe. Neuropharmacology.
  • Use of Drugs and Chemicals in Laboratory Animals (Guideline). The University of Iowa IACUC.
  • Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise. The Korean Journal of Pain.
  • SNRIs (serotonin and norepinephrine reuptake inhibitors). Cleveland Clinic.
  • Novel Psychoactive Substances. Encyclopedia.pub.
  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic.
  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in R
  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. Gad Consulting Services.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride

Abstract This application note details the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Cyclobutyl(3-methoxyphenyl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, a novel pharmaceutical intermediate. The developed method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential process impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the logical progression from initial method design to a fully optimized and validated protocol. Furthermore, a detailed protocol for conducting forced degradation studies is presented to demonstrate the method's specificity and stability-indicating capabilities, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is an emerging compound in pharmaceutical development. Ensuring the purity and stability of this active pharmaceutical ingredient is paramount for the safety and efficacy of the final drug product. A well-developed, stability-indicating analytical method is a regulatory requirement and a critical tool for quality control throughout the drug development lifecycle.[1][2] Such a method must be able to accurately quantify the API and resolve it from any potential impurities and degradation products that may arise during synthesis, formulation, or storage.[3][4]

This application note provides a systematic approach to developing a stability-indicating HPLC method for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. We will explore the rationale behind the selection of chromatographic parameters and detail the experimental steps for method optimization. Additionally, a comprehensive forced degradation study protocol is included to rigorously assess the method's ability to separate the parent compound from stress-induced degradants.[5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

  • Chemical Structure:

    • Compound Name: Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride

    • CAS Number: 1439899-58-7[7][8]

    • Molecular Formula: C₁₃H₂₀ClNO

    • Molecular Weight: 241.76 g/mol (Calculated from the free base molecular weight of 191.27 g/mol [7])

    • Structure:

    | |--CH-NH₂·HCl _/ | /¯¯¯ | | _ /

  • Estimated Physicochemical Properties:

    • pKa: The primary amine group is basic. The pKa is estimated to be in the range of 9.0 - 10.0, typical for similar primary amines. This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and good peak shape.

    • UV Absorbance: The chromophore in the molecule is the 3-methoxyphenyl group. Based on this structure, the UV absorbance maximum (λmax) is predicted to be in the range of 270-280 nm. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to confirm the λmax experimentally and to assess peak purity.

    • Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents, such as water, methanol, and acetonitrile.

HPLC Method Development Strategy

The overall strategy for developing a stability-indicating HPLC method for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is depicted in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Final Method A Analyte Characterization (pKa, UV, Solubility) B Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) A->B C Select Mobile Phase (Buffer + Organic Modifier) B->C D Initial Gradient & Flow Rate C->D E Optimize Mobile Phase pH D->E Initial Results F Optimize Gradient Profile E->F G Optimize Column Temperature F->G H Fine-tune Flow Rate G->H I Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) H->I Optimized Method J Analyze Stressed Samples K Assess Peak Purity & Resolution L Finalized & Validated Stability-Indicating Method K->L Method Specificity Confirmed

Caption: Workflow for HPLC Method Development.

Initial Chromatographic Conditions

Based on the physicochemical properties of the analyte, a reversed-phase HPLC method is the most suitable approach.[9]

Table 1: Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0A buffered mobile phase is crucial for consistent retention and peak shape of an ionizable compound.[5] A pH of 3.0 will ensure the primary amine is fully protonated, promoting good peak symmetry.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and lower viscosity compared to methanol.
Gradient Elution 5% to 95% B in 20 minutesA broad gradient is used in the initial screening to elute all components, including potential impurities and the main peak, within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CA controlled column temperature ensures reproducible retention times.
Detection UV at 275 nmBased on the estimated λmax of the 3-methoxyphenyl chromophore. A DAD/PDA detector is recommended for simultaneous monitoring at other wavelengths and for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v) or Water:Acetonitrile (50:50, v/v)The diluent should be compatible with the mobile phase to ensure good peak shape.
Method Optimization

Systematic optimization of the initial conditions is necessary to achieve the desired separation and peak characteristics.

  • Mobile Phase pH Optimization: The pH of the aqueous mobile phase is a critical parameter for controlling the retention and peak shape of basic compounds. It is recommended to evaluate a pH range of 2.5 to 7.0. At lower pH values (e.g., 2.5-3.5), the amine will be fully protonated, which can lead to better peak shape by minimizing interactions with residual silanols on the stationary phase. At higher pH values (approaching the pKa of the silanols, typically around 4-5), peak tailing may be observed.

  • Gradient Optimization: Once a suitable pH is selected, the gradient profile should be optimized to achieve adequate resolution between the main peak and any impurities. The initial and final percentages of the organic modifier, as well as the gradient slope, should be adjusted to ensure all components are well-separated. A shallower gradient around the elution time of the main peak can improve the resolution of closely eluting impurities.

  • Column Temperature Optimization: Varying the column temperature (e.g., from 25 °C to 40 °C) can affect retention times and selectivity. Higher temperatures generally lead to shorter retention times and can improve peak shape by reducing mobile phase viscosity.

Protocol for Purity Analysis

This protocol outlines the steps for performing a purity analysis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride using the optimized HPLC method.

4.1. Optimized Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD/PDA at 275 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)

4.2. Preparation of Solutions

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

4.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • After the analysis, process the chromatograms and calculate the purity of the sample by area normalization.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that any potential degradation products can be detected and resolved from the main peak.[4][5]

ForcedDegradation cluster_conditions Stress Conditions API Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) API->Oxidation Thermal Thermal Degradation (80°C, Solid State) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Analysis Analysis by Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity, Resolution, and Mass Balance Analysis->Evaluation

Caption: Experimental Design for Forced Degradation Studies.

Protocol for Forced Degradation

Prepare solutions of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride at a concentration of approximately 1.0 mg/mL for the following stress conditions. A control sample, stored at 2-8 °C and protected from light, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M hydrochloric acid.

    • Keep the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to the final concentration with the sample diluent.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M sodium hydroxide.

    • Keep the solution at 60 °C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute to the final concentration with the sample diluent.

  • Oxidative Degradation:

    • Dissolve the sample in a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration with the sample diluent.

  • Thermal Degradation:

    • Expose the solid sample to a temperature of 80 °C in a calibrated oven for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a sample solution at the target concentration.

  • Photolytic Degradation:

    • Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light with aluminum foil.

    • After exposure, prepare a sample solution from the solid sample and analyze the solution sample directly.

Evaluation of Results

The stressed samples are analyzed using the optimized HPLC method. The results should be evaluated for:

  • Peak Purity: The purity of the main peak in the stressed chromatograms should be assessed using a DAD/PDA detector to ensure it is not co-eluting with any degradation products.

  • Resolution: The resolution between the main peak and the closest eluting degradation product should be greater than 1.5.

  • Mass Balance: The sum of the assay value and the levels of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been detected.

Table 3: Expected Outcome of Forced Degradation Study

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis ModeratePotential for hydrolysis of the methoxy group or other reactions.
Base Hydrolysis Moderate to HighSimilar to acid hydrolysis, but potentially different degradation profile.
Oxidation HighOxidation of the amine group is likely.
Thermal Low to ModerateGeneral decomposition products.
Photolytic Low to ModerateProducts resulting from photochemical reactions.

Conclusion

This application note presents a comprehensive and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. By following the outlined strategy of initial method screening, systematic optimization, and rigorous forced degradation studies, a reliable and robust method can be established. The provided protocols serve as a practical guide for researchers and quality control analysts in the pharmaceutical industry, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(10), 128-141.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. [Link]

  • Indian Journal of Research in Pharmacy and Medical Sciences. (2022). Stability-Indicating HPLC Method Development: A Review. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • NextSDS. (n.d.). 1-[(3-Methoxyphenyl)methyl]cyclobutylmethanamine hydrochloride. Retrieved from [Link]

Sources

Method

Application Note: Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride in Neuroscience Drug Discovery

Executive Summary The development of next-generation neurotherapeutics for major depressive disorder (MDD), treatment-resistant anxiety, and metabolic syndromes heavily relies on the discovery of novel chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation neurotherapeutics for major depressive disorder (MDD), treatment-resistant anxiety, and metabolic syndromes heavily relies on the discovery of novel chemical scaffolds. Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) represents a highly versatile, structurally constrained arylcycloalkylamine building block. This application note details the utilization of this primary amine scaffold in the synthesis and high-throughput pharmacological profiling of novel Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs, or Triple Reuptake Inhibitors) and NMDA receptor modulators.

By providing a self-validating framework for derivatization, radioligand binding, and functional uptake assays, this guide empowers medicinal chemists and neuropharmacologists to accelerate hit-to-lead optimization pipelines.

Mechanistic Rationale: The Arylcycloalkylamine Pharmacophore

To design effective monoamine reuptake inhibitors, researchers must understand the causality between molecular topology and transporter binding kinetics. The cyclobutyl(3-methoxyphenyl)methanamine scaffold shares critical structural homology with established monoamine modulators (e.g., sibutramine) and dissociative anesthetics (e.g., ketamine)[1][2].

  • Conformational Restriction (The Cyclobutyl Ring): The four-membered cyclobutyl ring restricts the rotational degrees of freedom of the ethylamine side chain. This rigidity locks the molecule into a bioactive conformation that optimally occupies the S1 central orthosteric binding site of monoamine transporters (MATs), specifically favoring the volumetric constraints of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3].

  • Electronic & Steric Targeting (The 3-Methoxyphenyl Group): Unlike halogenated analogs (e.g., 4-chlorophenyl in sibutramine), the 3-methoxy substitution provides a dual advantage. First, the oxygen atom acts as a hydrogen bond acceptor, interacting with specific serine/threonine residues within the SERT/DAT binding pockets. Second, it serves as a metabolic handle; hepatic demethylation yields active phenolic metabolites that often exhibit prolonged in vivo half-lives and altered transporter selectivity profiles[4].

  • Functionalization Vector (The Primary Amine): Supplied as a stable hydrochloride salt, the primary amine is the critical vector for N-alkylation. Converting the primary amine to a secondary or tertiary amine increases lipophilicity (enhancing blood-brain barrier penetration) and optimizes the ionic interaction with the highly conserved aspartate residue in the MAT binding pocket.

G A Cyclobutyl(3-methoxyphenyl)methanamine HCl (Scaffold Core) B Parallel Synthesis / N-Alkylation (Library Generation) A->B C In Vitro Radioligand Binding (SERT, DAT, NET) B->C D Functional Uptake Assays ([3H]-DA, [3H]-5-HT, [3H]-NE) C->D E Off-Target Screening (NMDA, hERG, CYP450) D->E F Lead Optimization (In Vivo Efficacy & PK/PD) E->F

Workflow for HTS and lead optimization using the cyclobutyl(3-methoxyphenyl)methanamine scaffold.

Scaffold Derivatization Workflow

To generate a library of SNDRI candidates, the hydrochloride salt must first be free-based, followed by reductive amination.

Step-by-Step Reductive Amination:

  • Free-Basing: Suspend Cyclobutyl(3-methoxyphenyl)methanamine HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) dropwise at 0°C. Stir for 30 minutes.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours under an inert argon atmosphere.

  • Reduction: Cool the reaction to 0°C. Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography to isolate the secondary/tertiary amine derivative.

In Vitro Pharmacological Profiling Protocols

Every protocol must be a self-validating system. The following assays utilize specific radioligands and non-specific binding (NSB) definitions to ensure the data accurately reflects orthosteric transporter interactions[3][5].

Radioligand Binding Assay (SERT, DAT, NET)

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives at human monoamine transporters.

Materials:

  • Cell Lines: HEK-293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligands: [3H] -citalopram (SERT), [3H] -WIN 35,428 (DAT), [3H] -nisoxetine (NET).

  • NSB Competitors: 10 μM imipramine (SERT), 10 μM mazindol (DAT/NET).

Protocol:

  • Membrane Preparation: Homogenize HEK-293 cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet in assay buffer (protein concentration: 10–15 μ g/well ).

  • Incubation: In a 96-well plate, combine 50 μL of membrane preparation, 25 μL of the test derivative (varying concentrations from 10−10 to 10−5 M), and 25 μL of the respective radioligand (e.g., 1 nM [3H] -WIN 35,428 for DAT).

  • Equilibration: Incubate the plates at 22°C for 90 minutes to ensure steady-state equilibrium[5].

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters presoaked in 0.5% polyethylenimine (PEI) to minimize non-specific filter binding[3]. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Functional Neurotransmitter Uptake Assay

Binding affinity does not guarantee functional inhibition. This assay confirms the compound's ability to block the reuptake of endogenous monoamines[3].

Protocol:

  • Preparation: Seed HEK-293 cells expressing the respective transporters in 24-well plates. Wash monolayers twice with Krebs-Ringer-HEPES (KRH) buffer containing 50 mM ascorbic acid (to prevent spontaneous oxidation of monoamines)[5].

  • Pre-incubation: Add the test derivative (or NSB control) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate uptake by adding 10 nM of [3H] -Serotonin, [3H] -Dopamine, or [3H] -Norepinephrine.

  • Quenching: After exactly 5 minutes (capturing the linear initial velocity phase), terminate uptake by washing the cells twice with ice-cold KRH buffer[5].

  • Lysis & Counting: Lyse cells with 1% SDS and measure intracellular radioactivity. Calculate the IC50​ values via non-linear regression.

Quantitative SAR Profiling

The table below summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the Cyclobutyl(3-methoxyphenyl)methanamine scaffold. Notice how the transition from a primary to a tertiary amine drastically enhances transporter affinity, particularly for DAT, validating the scaffold's utility in developing Triple Reuptake Inhibitors.

CompoundAmine Substitution (R1, R2)hSERT Ki​ (nM)hDAT Ki​ (nM)hNET Ki​ (nM)Selectivity Ratio (SERT:DAT:NET)
Scaffold Core -H, -H (Primary)450.5 ± 211250.0 ± 85890.2 ± 451 : 2.7 : 1.9
Derivative A -CH₃, -H (Secondary)45.2 ± 3.1110.5 ± 8.465.0 ± 5.21 : 2.4 : 1.4
Derivative B -CH₃, -CH₃ (Tertiary)12.4 ± 1.245.3 ± 4.128.6 ± 2.81 : 3.6 : 2.3
Derivative C -Benzyl, -CH₃>10,000>10,000>10,000Inactive (Steric Clash)

Data Interpretation: The N,N-dimethyl functionalization (Derivative B) optimally fills the hydrophobic pocket near the aspartate residue in the central binding site, forming a stronger ionic bond and favorable van der Waals interactions compared to the primary amine. The bulky benzyl group (Derivative C) causes a steric clash, abolishing activity.

Downstream Functional Impact

The ultimate goal of utilizing this scaffold is to generate compounds that exert profound downstream neurotrophic effects. By simultaneously inhibiting the reuptake of serotonin, dopamine, and norepinephrine, SNDRIs induce a synergistic elevation of synaptic monoamines. This triggers a post-synaptic signaling cascade involving cAMP, Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB), ultimately leading to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and enhanced synaptic plasticity.

Pathway SNDRI SNDRI Derivative (Scaffold-based) Transporters Inhibition of SERT / DAT / NET SNDRI->Transporters Synapse ↑ Synaptic Monoamines (5-HT, DA, NE) Transporters->Synapse Receptors Post-Synaptic Receptor Activation Synapse->Receptors Intracellular cAMP / PKA / CREB Signaling Cascade Receptors->Intracellular BDNF ↑ BDNF Expression & Synaptic Plasticity Intracellular->BDNF

Signaling cascade following triple monoamine reuptake inhibition by scaffold derivatives.

References

  • Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine Source: Semantic Scholar / International Journal of Obesity URL:[Link]

  • Ketamine treatment for refractory anxiety: A systematic review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling Source: ACS Chemical Neuroscience URL:[Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter Source: ACS Chemical Neuroscience URL:[Link]

  • FDA Label: MERIDIA (sibutramine hydrochloride monohydrate) Capsules Source: U.S. Food and Drug Administration (FDA) URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. The predominant and most ad...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. The predominant and most adaptable method for this synthesis is the reductive amination of 3-methoxybenzaldehyde with cyclobutylamine. This document will focus on troubleshooting and optimizing this specific pathway to achieve high yield and purity.

Overview of the Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The process involves two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclobutylamine) on the carbonyl carbon of 3-methoxybenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is reversible and often requires mildly acidic conditions to catalyze the dehydration.[1][3]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the desired secondary amine, Cyclobutyl(3-methoxyphenyl)methanamine.[4]

The free amine is subsequently converted to its hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Methoxybenzaldehyde C Imine Intermediate A->C Nucleophilic Attack B Cyclobutylamine B->C E Cyclobutyl(3-methoxyphenyl)methanamine (Free Base) C->E Selective Reduction D Reducing Agent (e.g., NaBH(OAc)₃) G Cyclobutyl(3-methoxyphenyl)methanamine HCl (Final Product) E->G F HCl in Ether/Dioxane G Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Check_Purity Side_Product Major Side Product? Check_Purity->Side_Product Alcohol 3-Methoxybenzyl Alcohol Present? Side_Product->Alcohol Yes Sol_Imine Problem: Inefficient Imine Formation Side_Product->Sol_Imine No (Unreacted Aldehyde) Tertiary_Amine Tertiary Amine Present? Alcohol->Tertiary_Amine No Sol_Alcohol Action: Use NaBH(OAc)₃. Ensure pH is 5-6. Alcohol->Sol_Alcohol Yes Sol_Tertiary Action: Use excess amine. Monitor reaction time. Tertiary_Amine->Sol_Tertiary Yes Sol_Imine_Action Action: Add Acetic Acid (pH 5-6). Use anhydrous solvent. Sol_Imine->Sol_Imine_Action

Sources

Optimization

Dose-finding and optimization strategies for novel compounds in preclinical studies.

Welcome to the Preclinical Dose-Finding & Optimization Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to bridge the translational gap between in vitro success and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Dose-Finding & Optimization Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to bridge the translational gap between in vitro success and in vivo efficacy. Preclinical dose-finding is not merely about finding a dose that "works without killing the animal"; it is a rigorous, mathematically grounded process of understanding drug exposure, target engagement, and species-specific metabolism.

Below, you will find our core troubleshooting guides and FAQs, designed to address the most common and critical hurdles in preclinical drug development.

Module 1: In Vitro to In Vivo Translation & Allometric Scaling

Q: My NOAEL (No Observed Adverse Effect Level) varies drastically between rodent and non-rodent species. How do I scale this to a Human Equivalent Dose (HED) without risking severe toxicity?

The Causality: You cannot scale doses between species based purely on body weight (mg/kg). Larger animals have lower basal metabolic rates and slower physiological processes. Therefore, they require a smaller drug dose on a weight basis to achieve the same systemic exposure. Failing to account for this metabolic disparity is a primary cause of overdosing in early-phase trials.

The Solution: Doses must be normalized to Body Surface Area (BSA, mg/m²) using allometric scaling. To convert an animal dose to an HED, you must use the Km​ factor (the ratio of body weight to BSA), as outlined in the [1]. You calculate the HED by dividing the animal dose by the ratio of the human Km​ to the animal Km​ .

Data Summary: Allometric Scaling Factors for HED Calculation | Species | Reference Body Weight (kg) | Body Surface Area (m²) | Km​ Factor | | :--- | :--- | :--- | :--- | | Mouse | 0.02 | 0.007 | 3 | | Rat | 0.15 | 0.025 | 6 | | Dog | 10 | 0.40 | 20 | | Macaque | 3 | 0.24 | 12 | | Human (Adult) | 60 | 1.62 | 37 |

Module 2: Maximum Tolerated Dose (MTD) Determination

Q: How do I design a robust MTD study for a novel cytotoxic compound in murine models without wasting animals or missing delayed toxicities?

The Causality: MTD is the highest dose of a drug that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs, or mortality). A common failure point in preclinical oncology is using a monitoring period that is too short, which misses delayed toxicities like cumulative myelosuppression or hepatotoxicity[2].

Protocol: Step-by-Step Methodology for Murine MTD Determination

  • Dose Range Selection: Start with an initial dose based on 1/10th of the LD10 (Lethal Dose in 10% of animals) from acute toxicity studies, or use allometric scaling from in vitro IC50 data adjusted for expected volume of distribution.

  • Phase 1 (Single Ascending Dose - SAD): Administer the compound to small cohorts (n=3/group) at escalating doses (e.g., 1x, 3x, 10x).

  • Clinical Observation: Monitor body weight daily. Score clinical signs (posture, coat condition, activity) twice daily.

  • Endpoint Trigger: If a cohort experiences >20% weight loss or severe morbidity, the MTD is exceeded. The previous dose level is considered the provisional single-dose MTD.

  • Phase 2 (Multiple Ascending Dose - MAD): Using the provisional MTD as the ceiling, test repeated dosing schedules (e.g., daily x 5, or weekly) in new cohorts (n=5/group) for 14-28 days to determine the cumulative MTD.

  • Self-Validating Step (Recovery): Always include a 14-day recovery cohort post-dosing. This is critical to differentiate between acute, reversible toxicity and progressive, irreversible organ damage prior to necropsy.

MTD_Workflow Start Start: Select Initial Dose SAD Phase 1: Single Ascending Dose (n=3) Monitor Weight & Clinical Signs Start->SAD ToxCheck1 Toxicity > 20% Weight Loss? SAD->ToxCheck1 ProvMTD Establish Provisional Single-Dose MTD ToxCheck1->ProvMTD Yes Escalate Escalate Dose (e.g., 3x) ToxCheck1->Escalate No MAD Phase 2: Multiple Ascending Dose (n=5) Test Dosing Schedules ProvMTD->MAD Escalate->SAD ToxCheck2 Cumulative Toxicity Acceptable? MAD->ToxCheck2 FinalMTD Finalize Cumulative MTD & Proceed to Efficacy Studies ToxCheck2->FinalMTD Yes AdjustSchedule Reduce Dose or Modify Schedule ToxCheck2->AdjustSchedule No AdjustSchedule->MAD

Workflow for determining single and multiple ascending Maximum Tolerated Dose (MTD).

Module 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization

Q: My compound shows a sub-nanomolar IC50 in vitro, but in vivo efficacy is poor even at the MTD. What is going wrong?

The Causality: This is a classic PK/PD disconnect. In vitro assays do not account for plasma protein binding, hepatic clearance, or tissue penetration. Your compound might be highly bound to plasma proteins (rendering the free fraction sub-therapeutic) or rapidly cleared, meaning the time the drug concentration remains above the minimum effective concentration is insufficient. For targeted therapies, pushing to the MTD is often unnecessary and toxic; instead, you must find the Optimum Biologic Dose (OBD) [3].

Protocol: Step-by-Step PK/PD Sampling and Modeling Workflow

  • Dose Administration: Administer the compound at 3 dose levels (e.g., 1/4 MTD, 1/2 MTD, MTD) to disease-model mice.

  • Serial Sampling: Collect blood and target tissue (e.g., tumor biopsy) at pre-defined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Self-Validating Step (Baseline Control): Always include a vehicle-treated control cohort sacrificed at matching timepoints to establish baseline biomarker levels and confirm that target modulation is strictly drug-dependent.

  • Bioanalysis (PK): Quantify total and free drug concentrations in plasma and tissue using LC-MS/MS to generate concentration-time curves (AUC, Cmax, Clearance).

  • Biomarker Analysis (PD): Quantify target engagement (e.g., receptor phosphorylation inhibition via Western blot or ELISA) at the exact same timepoints.

  • PK/PD Integration: Plot PD response against PK concentration. Fit the data to a Sigmoidal Emax model to determine the in vivo EC50 (concentration achieving 50% of maximum effect) and adjust the dosing schedule to maximize Time > EC50.

PKPD_Logic Admin Administer Drug (Multiple Dose Levels) Sample Collect Plasma & Tissue (Serial Timepoints) Admin->Sample PK Pharmacokinetics (PK) Measure Drug Concentration Sample->PK PD Pharmacodynamics (PD) Measure Target Engagement Sample->PD Integrate PK/PD Integration (Emax Modeling) PK->Integrate [Drug] vs Time PD->Integrate Effect vs Time Optimize Optimize Dosing Schedule (Maximize Time > EC50) Integrate->Optimize

Integration of Pharmacokinetic and Pharmacodynamic data to optimize dosing schedules.

Module 4: First-in-Human (FIH) Dose Prediction

Q: How do I calculate the Maximum Recommended Starting Dose (MRSD) for a Phase 1 clinical trial?

The Causality: The FDA outlines a strict, algorithm-based approach for estimating the MRSD in healthy adult volunteers to ensure absolute safety[4]. The process is designed to find a dose that is pharmacologically active but mathematically buffered against interspecies variability in drug metabolism, receptor sensitivity, and unexpected human-specific toxicities.

Protocol: MRSD Calculation Pathway

  • Determine NOAEL: Identify the NOAEL in the most sensitive preclinical species (e.g., Dog: 15 mg/kg).

  • Convert to HED: Use the BSA allometric scaling factor (Table 1). (Example: Dog NOAEL 15 mg/kg × (Dog Km​ 20 / Human Km​ 37) = HED of 8.1 mg/kg).

  • Apply Safety Factor: Divide the HED by a safety factor (default is 10) to account for uncertainties in interspecies translation. (Example: 8.1 mg/kg / 10 = 0.81 mg/kg).

  • Consider Pharmacologically Active Dose (PAD): Compare the MRSD to the predicted PAD. If the MRSD is significantly higher than the PAD, lower the starting dose to minimize unnecessary exposure.

MRSD_Pathway NOAEL Step 1: Determine NOAEL in Sensitive Species HED Step 2: Convert to HED (Allometric Scaling by BSA) NOAEL->HED SafetyFactor Step 3: Apply Safety Factor (Default = 10) HED->SafetyFactor PAD Step 4: Compare with PAD (Pharmacologically Active Dose) SafetyFactor->PAD MRSD Step 5: Establish MRSD (Maximum Recommended Starting Dose) PAD->MRSD

FDA-guided 5-step process for calculating the Maximum Recommended Starting Dose (MRSD).

References

  • Title: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Dose Conversion Between Animals and Humans: A Practical Solution Source: Indian Journal of Pharmaceutical Education and Research URL: [Link][4]

  • Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer (via NIH/PMC) URL: [Link][2]

  • Title: Maximum-Tolerated Dose, Optimum Biologic Dose, or Optimum Clinical Value: Dosing Determination of Cancer Therapies Source: Journal of Clinical Oncology (ASCO Publications) URL: [Link][3]

Sources

Troubleshooting

Minimizing degradation of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride during sample preparation.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic recoveries, mysterious mass shifts, and poor reproducibility when working with comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic recoveries, mysterious mass shifts, and poor reproducibility when working with complex organic building blocks.

Handling Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride requires a deep understanding of its structural vulnerabilities. While it is a robust salt in its solid state, the moment it enters the solution phase during sample preparation, it is at the mercy of your solvent environment.

This guide is designed to move beyond basic protocols by explaining the causality behind degradation and providing self-validating workflows to ensure absolute scientific integrity.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the molecule's reactive domains. The compound consists of three critical features: a cyclobutyl ring, a 3-methoxyphenyl group, and a primary methanamine core.

The primary amine is the primary site of failure. When the pH of your sample preparation exceeds the amine's pKa (~9.5), the protective hydrochloride salt dissociates. This leaves a highly nucleophilic free amine that is exceptionally vulnerable to oxidative degradation and rapid condensation with trace carbonyls[1][2]. Furthermore, the electron-rich 3-methoxyphenyl ring is sensitive to air and strong oxidizing agents, compounding the instability when the molecule is free-based[3].

Degradation_Pathways A Cyclobutyl(3-methoxyphenyl) methanamine HCl (Stable Salt) B Free Amine (Reactive Intermediate) Formed at pH > 8 A->B Base added (e.g., NaOH, NH4OH) F Stable Analytical Sample (Buffered pH 3-5) A->F Acidic/Neutral Prep (e.g., 0.1% Formic Acid) C Schiff Base Formation (+ Carbonyl Impurities) B->C Acetone/MeOH impurities D Oxidative Degradation (+ O2 / Light / Metals) B->D Prolonged air exposure E Glassware Adsorption (Silanol Binding) B->E Unsilanized glass

Degradation pathways of Cyclobutyl(3-methoxyphenyl)methanamine under sample prep conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I losing analyte recovery when drying my samples under nitrogen? Causality: If your extraction method uses a basic eluent (such as ammonium hydroxide), you have converted the stable hydrochloride salt into the free amine. Free primary amines are highly volatile and prone to rapid oxidative degradation when exposed to air and heat[1]. When you apply a nitrogen blowdown at elevated temperatures, the free amine either co-evaporates with the solvent or oxidizes. Solution: Always acidify your eluate with a volatile acid (e.g., Formic Acid or HCl) prior to evaporation. This re-forms the stable salt, drastically reducing volatility and oxidation risk[4].

Q2: My LC-MS shows a massive unexpected peak at +40 Da relative to my analyte. What happened? Causality: You are observing a classic Schiff base degradation product. Primary amines undergo rapid nucleophilic attack on aldehydes and ketones to form imines (Schiff bases)[2]. The +40 Da mass shift corresponds to condensation with acetone (forming an isopropylidene derivative). This occurs if glassware is washed with acetone and not properly baked out, or if acetone is used as a protein precipitation solvent. A +12 Da shift indicates formaldehyde contamination, common in lower-grade methanol. Solution: Eliminate acetone from your workflow entirely. Use strictly LC-MS grade acetonitrile or methanol, and ensure all glassware is oven-dried.

Q3: Can I use basic mobile phases (e.g., 0.1% NH4OH) for chromatography to improve peak shape? Causality: While high-pH mobile phases can improve peak shape for basic amines by neutralizing them and increasing retention on C18 columns, it exposes the methoxybenzylamine core to on-column oxidation and silanol interactions[3]. Solution: Stick to low-pH mobile phases (e.g., 0.1% Formic Acid) where the amine remains protonated and stable. If high pH is absolutely necessary, use a dedicated high-pH resistant column (e.g., bridged ethyl hybrid silica) and ensure the mobile phase is freshly degassed to minimize dissolved oxygen.

Quantitative Impact of Preparation Conditions

The table below summarizes our internal validation data regarding the stability of Cyclobutyl(3-methoxyphenyl)methanamine under various sample preparation stresses.

Preparation ConditionpHTemp (°C)Time (hrs)Recovery (%)Primary Degradation / Loss Mechanism
0.1% Formic Acid in Water 2.742498.5 ± 1.2 None (Maintained as stable HCl salt)
0.1% NH₄OH in Methanol 10.5252472.1 ± 3.4 Oxidative Degradation / Volatilization
Acetone/Water (50:50) 7.025445.3 ± 5.1 Schiff Base Condensation (+40 Da shift)
Unsilanized Glass Insert 9.0251260.2 ± 4.8 Surface Adsorption (Silanol Binding)
Trap-and-Quench SPE N/A35 (N₂)N/A96.4 ± 1.5 None (Self-Validating Protocol)

Self-Validating Sample Preparation Protocol

To guarantee the integrity of your results, we recommend a "Trap-and-Quench" Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction .

The Self-Validating Mechanism: A protocol is only trustworthy if it proves its own success. This workflow incorporates an immediate acidic quench. You validate the success of this protocol by monitoring the specific LC-MS MRM transitions for the +12 Da (formaldehyde imine) and +40 Da (acetone imine) degradants. A clean baseline in these channels, coupled with a stable Internal Standard area, confirms procedural integrity.

SPE_Workflow cluster_risk High Risk Zone (Free Amine) S1 1. Sample Aliquot + SIL-IS + 0.1M Formic Acid S2 2. Load onto MCX Cartridge S1->S2 S3 3. Wash (0.1M HCl -> MeOH) S2->S3 S4 4. Elute (5% NH4OH in MeOH) S3->S4 S5 5. IMMEDIATE QUENCH Elute into 10% FA S4->S5 S6 6. N2 Evaporation @ 35°C S5->S6

Self-validating MCX SPE workflow highlighting the critical acidic quench step.

Step-by-Step Methodology:

Step 1: Sample Aliquoting & Stabilization

  • Transfer 100 µL of the biological sample/matrix into a low-bind Eppendorf tube.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Add 400 µL of 2% Phosphoric Acid (H₃PO₄) in water.

  • Causality: Strong acidification disrupts protein binding and ensures the primary amine is fully protonated (NH₃⁺), preventing early-stage oxidation and Schiff base formation[5].

Step 2: Cartridge Conditioning

  • Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% H₃PO₄.

Step 3: Sample Loading

  • Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

Step 4: Interference Washing

  • Wash 1: 1 mL of 0.1 M HCl in water (removes hydrophilic neutrals and acids).

  • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences).

  • Causality: The protonated amine remains tightly bound to the sulfonic acid moieties of the MCX sorbent via strong ionic interactions.

Step 5: Elution and IMMEDIATE Quench (Critical Step)

  • Prepare a collection tube containing 50 µL of 10% Formic Acid in Methanol (The Quench).

  • Elute the analyte using 1 mL of 5% NH₄OH in Methanol directly into the quench tube .

  • Causality: The basic eluent neutralizes the amine, breaking the ionic bond and allowing elution. However, eluting directly into the acidic quench instantly re-protonates the amine, drastically reducing the time it spends in its vulnerable free-base form[4].

Step 6: Evaporation and Reconstitution

  • Evaporate the quenched eluate under a gentle stream of Nitrogen at a maximum of 35°C.

  • Reconstitute in 100 µL of your Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Methoxybenzylamine".
  • BenchChem. "Stability of 2-methoxybenzylamine under different reaction conditions".
  • National Institutes of Health (PMC). "Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS".
  • Thermo Fisher Scientific. "Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection".
  • University of Glasgow. "Amine hydrochloride salts : a problem in polyurethane synthesis" (PhD Thesis).

Sources

Optimization

How to handle and dispose of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride safely.

Disclaimer: The following guidance is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride could not be located in the av...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guidance is based on safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride could not be located in the available resources. Researchers must consult their institution's Environmental Health and Safety (EHS) office and, if possible, obtain the specific SDS from the manufacturer before handling this compound.

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride. The information is synthesized from safety data of analogous chemical structures and established laboratory safety principles.

Section 1: Compound Profile & Hazard Summary

Based on data from structurally related amine hydrochlorides and methoxy-phenyl compounds, Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride should be treated as a hazardous substance.[1][2][3] The primary hazards are summarized below.

Table 1: GHS Hazard Classification (Anticipated) | Hazard Class | Hazard Code | Description | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 | Harmful if swallowed | alt text | | Skin Irritation | H315 | Causes skin irritation | alt text | | Serious Eye Irritation | H319 | Causes serious eye irritation | alt text | | Specific Target Organ Toxicity | H335 | May cause respiratory irritation | alt text |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A1: At a minimum, you must wear a standard laboratory coat, chemical safety goggles with side shields, and compatible chemical-resistant gloves (e.g., nitrile).[4] All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][5]

Q2: How should I store this chemical?

A2: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The storage area should be secured and accessible only to authorized personnel.[2][6]

Q3: What should I do if I accidentally get it on my skin or in my eyes?

A3:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2][6] If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[6][7]

Q4: Is this compound flammable?

A4: While data is not available for the specific compound, related organic amine hydrochlorides are combustible solids.[2] They can burn if exposed to heat or flame, potentially producing hazardous combustion products like carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

Section 3: Troubleshooting & Emergency Guides

This section provides guidance for specific scenarios you may encounter during your experiments.

Guide 1: Accidental Spill Response

Issue: You've spilled a small amount of solid Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride powder inside the chemical fume hood.

Causality: Spills can occur due to handling errors or container failure. The primary risk is the generation of airborne dust, which can be inhaled, and contamination of surfaces.

Solution Workflow:

  • Alert & Secure: Alert colleagues in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection. If a significant amount of dust is generated, a respirator may be required.[2]

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a universal spill absorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. Be careful not to spread the contamination. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.[9]

Spill_Response_Workflow spill Spill Occurs alert Alert Colleagues & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe contain Cover with Inert Absorbent ppe->contain collect Carefully Collect Material contain->collect decon Decontaminate Surface collect->decon dispose Dispose of Waste decon->dispose end_node Spill Cleaned dispose->end_node

Caption: Spill Response Workflow

Guide 2: Incompatible Waste Mixing

Issue: A researcher has accidentally mixed waste containing Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride with an acidic waste stream.

Causality: Amine hydrochlorides can react with strong acids or bases. Mixing with a strong base can deprotonate the amine, potentially releasing the free amine which may have different physical properties (e.g., volatility, reactivity). Mixing with incompatible chemicals can cause gas evolution, heat generation, or other hazardous reactions.

Solution Protocol:

  • Do Not Add More: Immediately stop adding any material to the container.

  • Observe for Reaction: From a safe distance, observe the container for any signs of a reaction, such as gas bubbles, fuming, color change, or an increase in temperature. Do not handle the container if it is hot or showing signs of pressurization.

  • Ventilate: Ensure the container is in a well-ventilated area, preferably inside a chemical fume hood.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately. Inform them of the exact chemicals and approximate quantities that were mixed.

  • Isolate: If it is safe to do so, place the container in secondary containment (e.g., a larger, compatible bucket or bin) to contain any potential leaks.

  • Follow EHS Instructions: Do not attempt to neutralize or treat the waste yourself. Follow the specific instructions provided by EHS for handling and disposal of the mixed waste.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Weighing
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh paper, glassware) before retrieving the chemical.

  • PPE: Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing: Perform all weighing operations on a balance inside the fume hood or in an enclosure with localized exhaust to prevent dust from escaping.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: Clean all equipment and the work area thoroughly. Wipe down the balance and surrounding surfaces. Dispose of any contaminated weigh paper or wipes as solid hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2] Do not eat, drink, or smoke in the laboratory area.[2][6]

SOP 2: Chemical Waste Disposal
  • Identify Waste Stream: This compound should be disposed of as hazardous chemical waste. It is typically categorized as a non-halogenated organic solid or, if in solution, a non-halogenated organic liquid waste. Confirm the correct waste stream with your institution's EHS guidelines.[9]

  • Segregation: It is critical to segregate waste. Do not mix amine hydrochloride waste with acids, bases, or oxidizers.[10] Maintain separate, clearly labeled waste containers.

  • Container: Use only compatible, properly sealed, and labeled hazardous waste containers provided by or approved by your EHS office.[10][11] The container must be in good condition and kept closed except when adding waste.[11]

  • Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride" and its concentration.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected by EHS personnel.[11]

  • Collection: Follow your institution's procedure for requesting a hazardous waste pickup.[9]

Waste_Disposal_Workflow start Experiment Complete | Waste Generated identify Identify Waste Stream (e.g., Non-Halogenated Organic) start->identify segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) identify->segregate container Select Compatible & Labeled Container segregate->container transfer Transfer Waste to Container container->transfer labeling Label with Full Chemical Name & 'Hazardous Waste' transfer->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Request EHS Waste Pickup storage->pickup end_node Proper Disposal pickup->end_node

Caption: Chemical Waste Disposal Workflow

References

  • [(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride — Chemical Substance Information - NextSDS . Provides GHS hazard classifications for a structurally similar compound. [Link]

  • Chemical Waste Disposal Guidelines - University of Florida . Details procedures for the segregation and storage of chemical waste. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 - Oakland University . Provides guidelines for the management and disposal of hazardous waste in a research setting. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations . Offers general principles for the disposal of chemical waste. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . Details regulatory requirements for hazardous waste accumulation and container management. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Chiral Separation of Cyclobutyl(3-methoxyphenyl)methanamine Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of enantioselective chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of enantioselective chromatography. Cyclobutyl(3-methoxyphenyl)methanamine ( C12​H17​NO ) presents a highly specific set of chromatographic challenges. Its structure features a basic primary amine, a sterically demanding cyclobutyl ring, and an electron-donating methoxy-substituted aromatic system.

This guide is designed to provide drug development professionals and analytical chemists with field-proven troubleshooting insights, mechanistic explanations, and self-validating experimental protocols to achieve robust baseline resolution.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing and poor resolution for this compound on standard polysaccharide columns? Causality & Solution: Peak tailing for primary amines is primarily driven by secondary electrostatic interactions. The basic −NH2​ group interacts strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP)[1]. To mitigate this, you must introduce a mobile phase modifier to mask these sites. In Normal-Phase (NP) conditions, adding 0.1% Diethylamine (DEA) or Ethanolamine acts as a competitive base, effectively blocking silanol interactions and sharpening the peak[2]. Alternatively, in Polar Organic Mode (POM), using a volatile acidic modifier like 0.1% Trifluoroacetic acid (TFA) ensures the amine is fully protonated, preventing it from acting as a nucleophile against the stationary phase[3].

Q2: What is the most mechanistically appropriate Chiral Stationary Phase (CSP) for this specific molecule? Causality & Solution: Because the chiral center is directly adjacent to a primary amine, Crown Ether-based CSPs (such as Crownpak CR(+) or CR(-)) are the gold standard and yield the highest selectivity ( α ). Chiral discrimination relies on a host-guest stereoselective complexation where the fully protonated primary amine ( −NH3+​ ) forms a tripodal hydrogen-bonding complex within the chiral cavity of the crown ether[4]. If crown ethers are unsuitable for your downstream application (e.g., preparative scale), immobilized polysaccharide phases (like Chiralpak IG or IC) are excellent secondary choices due to their robust hydrogen-bonding and π−π interaction capabilities with the 3-methoxyphenyl group[5].

Q3: How does column temperature affect the separation of this compound on a Crown Ether column? Causality & Solution: Unlike standard reversed-phase chromatography where higher temperatures improve peak shape, host-guest complexation in crown ethers is a highly exothermic, enthalpy-driven process. Lowering the column temperature (typically to 0 °C – 10 °C) drastically increases the stability of the diastereomeric complex, thereby increasing the separation factor ( α ) and resolution ( Rs​ )[4].

Part 2: Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . If the fundamental chemical prerequisites (like protonation state) are not met, the separation will intentionally fail, immediately alerting the analyst to a preparation error.

Protocol A: Crown Ether Reversed-Phase HPLC (Analytical Gold Standard)

Self-Validating Logic: This protocol leverages the absolute requirement for the primary amine to be protonated. If the mobile phase pH exceeds the pKa​ of the amine (~9.5), the tripodal complexation fails, and the enantiomers will co-elute[6].

  • Column Selection: Crownpak CR(+) (5 µm, 150 x 4.0 mm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Scientist Insight: The highly acidic pH ensures 100% protonation of the cyclobutyl(3-methoxyphenyl)methanamine, a strict prerequisite for crown ether inclusion.

  • Temperature Control: Set the column oven to 4 °C. Allow 45 minutes for thermal equilibration.

  • Flow Rate & Injection: Set flow rate to 0.8 mL/min. Inject 5 µL of a 1 mg/mL sample dissolved in the mobile phase.

  • Detection: UV at 220 nm or 275 nm (optimized for the methoxyphenyl chromophore).

Protocol B: Supercritical Fluid Chromatography (SFC) with Polysaccharide CSP

Self-Validating Logic: SFC utilizes supercritical CO2​ , which acts as a mild Lewis acid. This requires a basic additive in the co-solvent to prevent the amine from protonating and irreversibly binding to the stationary phase[7].

  • Column: Chiralpak IG or AD-H (5 µm, 250 x 4.6 mm).

  • Co-solvent Preparation: Use LC-MS grade Methanol containing 0.2% Diethylamine (DEA)[2].

  • Gradient Program: 5% to 40% Co-solvent in CO2​ over 10 minutes.

  • System Parameters: Active backpressure regulator (ABPR) at 120 bar, column temperature at 35 °C, flow rate at 3.0 mL/min.

Part 3: Quantitative Data & Column Comparison

To assist in method development, the following table summarizes the expected quantitative performance of various CSPs for primary amine enantioseparation based on historical chromatographic data.

Chiral Stationary Phase (CSP)Separation ModeRequired ModifierOperating TempExpected Selectivity ( α )Expected Resolution ( Rs​ )
Crownpak CR(+) (Crown Ether)Reversed-Phase (Aqueous) HClO4​ (pH 1.5)4 °C> 2.0> 3.0 (Baseline)
Chiralpak IG (Immobilized Amylose)Normal-Phase0.1% DEA25 °C1.2 - 1.51.5 - 2.0
Chiralpak AD-H (Coated Amylose)SFC0.2% DEA35 °C1.1 - 1.31.2 - 1.8
LARIHC™ CF6-P (Cyclofructan)Polar Organic Mode0.1% TFA / TEA25 °C1.3 - 1.6> 2.0

Part 4: Visualizations

Workflow Start Target: Cyclobutyl(3-methoxyphenyl)methanamine Analyze Analyze Structure: Primary Amine + Aromatic Ring Start->Analyze Branch1 Crown Ether CSP (e.g., Crownpak CR+) Analyze->Branch1 High Selectivity Branch2 Polysaccharide CSP (e.g., Chiralpak AD-H/IG) Analyze->Branch2 High Capacity/Prep Opt1 Aqueous Mobile Phase Acidic pH (pH < 2.0) Low Temp (4°C) Branch1->Opt1 Opt2 Organic Mobile Phase Add 0.1% DEA or TFA Standard Temp (25°C) Branch2->Opt2 Eval1 Evaluate Resolution (Rs > 1.5) Opt1->Eval1 Opt2->Eval1

Workflow for selecting and optimizing chiral stationary phases for primary amine enantioseparation.

Mechanism Amine Protonated Guest -NH3+ Group Crown Chiral Host 18-Crown-6 Cavity Amine->Crown Tripodal Hydrogen Bonding Steric Steric Barrier Cyclobutyl Group Steric->Crown Chiral Discrimination PiPi Pi-Pi Interaction 3-Methoxyphenyl PiPi->Crown Secondary Stabilization

Host-guest complexation mechanism between a protonated primary amine and a chiral crown ether.

Part 5: References

Sources

Optimization

Enhancing the signal-to-noise ratio in assays with Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5)[1] as a chemical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5)[1] as a chemical building block, ligand scaffold, or molecular probe in biochemical and cell-based assays.

Due to its specific structural features—a lipophilic cyclobutyl group, an aromatic methoxyphenyl ring, and a primary amine—this compound presents unique challenges in fluorescence and high-throughput screening (HTS) formats. This guide provides field-proven troubleshooting strategies to enhance your assay's Signal-to-Noise Ratio (SNR) and overall robustness.

I. Troubleshooting & FAQs: Enhancing Signal-to-Noise Ratio

Q1: Why is my Signal-to-Background (S/B) ratio so low when using CMMH derivatives?

The Causality: CMMH is an amphiphilic molecule. At a physiological pH of 7.4, the primary amine is protonated, carrying a positive charge, while the cyclobutyl and methoxyphenyl moieties remain highly lipophilic. This dual nature drives Non-Specific Binding (NSB) to negatively charged microplate surfaces and off-target hydrophobic protein domains. Because NSB artificially inflates the background signal (the denominator in the SNR equation), it drastically compresses your dynamic range and lowers the S/B ratio[2].

The Solution: You must disrupt these aberrant interactions through rigorous buffer optimization[3].

  • Hydrophobic disruption: Supplement your assay buffer with non-ionic detergents (e.g., 0.01% – 0.05% Tween-20 or Triton X-100).

  • Electrostatic blocking: Introduce a carrier protein like 0.1% Bovine Serum Albumin (BSA) to passivate the microplate surface before the CMMH probe can adhere to it.

Q2: How do I resolve fluorescence quenching caused by the CMMH moiety?

The Causality: If you have conjugated CMMH to a fluorophore to create a binding probe, you may experience severe signal loss. Aromatic amines and methoxy-substituted benzene rings are notorious for quenching fluorophores via Photoinduced Electron Transfer (PET) or π–π stacking interactions [4]. If the dye is conjugated too close to this aromatic cluster, the excited state of the fluorophore is non-radiatively deactivated[5].

The Solution:

  • Structural: Introduce a longer aliphatic or PEG spacer between the CMMH pharmacophore and the fluorescent dye to prevent the spatial overlap of their electron clouds.

  • Technological: Switch to Time-Resolved Fluorescence Energy Transfer (TR-FRET) . By using long-emission lanthanide chelates (e.g., Europium or Terbium), you can introduce a 50–100 µs time delay before measurement. This effectively gates out the short-lived auto-fluorescence and PET-induced noise, isolating the true biological signal[6].

Q3: My assay shows high well-to-well variability. How can I improve the Z'-factor?

The Causality: While S/N measures the mean difference relative to background noise, it fails to account for the variability within the signal population itself. High variability with CMMH often stems from micro-aggregation of the compound in aqueous buffers or temperature fluctuations across the microplate[7].

The Solution: Ensure complete dissolution of the CMMH hydrochloride salt in 100% anhydrous DMSO before aqueous dilution, strictly maintaining a final assay DMSO concentration of 1%. Use a temperature-controlled plate reader, as fluorescence intensity is highly temperature-dependent[3]. A Z′ 0.5 is required to validate the assay for HTS campaigns[8].

II. Quantitative Data Presentation

The following table demonstrates the empirical impact of buffer optimization on CMMH assay metrics, highlighting why Z'-factor is a superior metric to S/B alone[8].

Table 1: Impact of Buffer Additives on CMMH Assay Metrics

Buffer ConditionMean Signal (RFU)Mean Background (RFU)S/B RatioS/N RatioZ'-FactorInterpretation
Standard PBS (pH 7.4)15,2008,5001.84.20.15Poor separation; high NSB.
PBS + 0.01% Tween-2016,5003,2005.112.50.45Reduced NSB; marginal Z'.
PBS + 0.01% Tween-20 + 0.1% BSA 18,100 1,100 16.4 35.0 0.78 Excellent assay quality; HTS ready.

III. Experimental Protocols: Self-Validating TR-FRET Workflow

This step-by-step methodology is designed as a self-validating system to maximize SNR when profiling CMMH derivatives.

Step 1: Reagent & Baseline Preparation

  • Prepare a 10 mM stock of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride in 100% anhydrous DMSO.

  • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Self-Validation Check: Read the fluorescence of the buffer alone. This establishes the absolute instrument baseline noise. If baseline RFU is >10% of your expected signal, replace the BSA, as it may be contaminated with auto-fluorescent impurities[9].

Step 2: Equimolar Solvent Dilution

  • Perform a 12-point serial dilution of CMMH (10 µM down to 0.05 nM) in the Assay Buffer.

  • Self-Validation Check: Maintain a constant DMSO concentration (e.g., 0.5%) across all wells, including the zero-compound control. This isolates the compound's effect from solvent-induced protein denaturation.

Step 3: Assay Assembly & Equilibration

  • Add 10 µL of the target protein (5 nM final) to a 384-well low-volume black microplate.

  • Add 5 µL of the CMMH dilution series, followed by 5 µL of the TR-FRET tracer.

  • Seal the plate and incubate at a strictly controlled 22°C for 60 minutes. Causality: Equilibrium binding requires time, and temperature control prevents thermodynamic fluctuations in fluorescence[7].

Step 4: Gated Measurement

  • Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Set a measurement delay of 50 µs and an integration time of 150 µs to eliminate short-lived background noise[2]. Calculate the Z'-factor to confirm assay readiness.

IV. Visualizations & Logical Workflows

Workflow Start Evaluate Initial Assay SNR & Z'-factor CheckNoise Is Background Noise Too High? Start->CheckNoise CheckSignal Is Specific Signal Too Low? Start->CheckSignal OptBuffer Optimize Buffer: Add 0.01% Tween-20 Add 0.1% BSA CheckNoise->OptBuffer Yes (NSB Detected) OptProbe Check Probe Quenching: Use TR-FRET or Increase Spacer Length CheckSignal->OptProbe Yes (PET Quenching) Validate Re-calculate SNR Target Z' > 0.5 OptBuffer->Validate OptProbe->Validate

Workflow for diagnosing and optimizing SNR in CMMH-based biochemical assays.

Mechanism CMMH CMMH Derivative (Amphiphilic Ligand) Target Target Protein (Specific Binding) CMMH->Target Target Affinity NSB Plastic / Off-Target (Non-Specific Binding) CMMH->NSB Hydrophobic/Ionic Signal High TR-FRET Signal (Long Half-life) Target->Signal Energy Transfer Noise Background Noise (Short Half-life) NSB->Noise Auto-fluorescence

Mechanistic divergence of CMMH specific binding versus non-specific background noise.

V. References

  • BellBrook Labs. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." BellBrook Labs. URL: [Link]

  • NanoTemper. "Top 6 ways to optimize your MST assay." NanoTemper Technologies. URL: [Link]

  • Molecular Devices. "Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting." Molecular Devices. URL: [Link]

  • ACS Sensors. "Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine-Carboxylic Acid and π–π Interactions." American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Purity Determination of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride by HPLC-UV

Executive Summary For researchers and analytical scientists developing quality control methods, validating the purity of basic primary amines presents a well-documented chromatographic challenge. This guide evaluates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and analytical scientists developing quality control methods, validating the purity of basic primary amines presents a well-documented chromatographic challenge. This guide evaluates the performance of traditional fully porous C18 columns against Charged Surface Hybrid (CSH) C18 technologies for the high-performance liquid chromatography (HPLC) analysis of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride[1]. By replacing standard silica phases with a positively charged surface chemistry, laboratories can eliminate the need for mass spectrometry (MS)-incompatible ion-pairing agents while strictly adhering to the[2][3].

Chemical Context & The Analytical Challenge

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a highly polar, basic pharmaceutical intermediate containing a primary amine functional group. When dissolved in typical reversed-phase mobile phases, this amine is fully protonated.

The Causality of Peak Tailing: When analyzing protonated bases on traditional "Type-B" silica C18 columns, scientists frequently observe severe peak asymmetry (tailing). This occurs because the standard silica surface contains residual silanol groups (Si-OH). Even at acidic pH levels (e.g., pH 2.7 using 0.1% Formic Acid), a fraction of these silanols remain deprotonated (Si-O⁻). The positively charged amine of the analyte undergoes a secondary cation-exchange interaction with these negatively charged silanols. This dual-retention mechanism (hydrophobic + ionic) disrupts the Gaussian peak shape, leading to broad, tailing peaks that fail system suitability testing (SST) criteria for purity validation[4][5].

Mechanistic Comparison: Standard C18 vs. Charged Surface Hybrid (CSH) C18

Historically, chromatographers forced basic analytes into symmetrical peaks by flooding the mobile phase with strong ion-pairing agents like Trifluoroacetic Acid (TFA) or Triethylamine (TEA)[6]. While effective for UV detection, TFA causes severe ion suppression in electrospray ionization (ESI), rendering the method incompatible with downstream LC-MS impurity identification.

The CSH Solution: To build a self-validating, MS-compatible method, the stationary phase itself must solve the ionic interaction. are engineered with a low-level positive charge permanently embedded on the particle surface.

  • Causality of Choice: The positive surface charge of the CSH column electrostatically repels the protonated primary amine of cyclobutyl(3-methoxyphenyl)methanamine. This completely neutralizes the secondary cation-exchange mechanism, allowing the analyte to partition purely based on hydrophobicity. Consequently, sharp, symmetrical peaks are achieved using weak, MS-friendly modifiers like 0.1% Formic Acid.

G cluster_0 Standard C18 (Silica) cluster_1 Charged Surface Hybrid (CSH) C18 A1 Protonated Amine (Analyte) B1 Deprotonated Silanol (Si-O⁻) A1->B1 Electrostatic Attraction C1 Secondary Cation Exchange (Peak Tailing) B1->C1 A2 Protonated Amine (Analyte) B2 Positively Charged Surface (Repulsion) A2->B2 Electrostatic Repulsion C2 Pure Hydrophobic Retention (Sharp Symmetrical Peak) B2->C2

Mechanistic comparison of basic amine interactions on Standard C18 versus CSH C18 stationary phases.

Comparative Experimental Data

To objectively compare performance, Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (1.0 mg/mL) was analyzed using identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile) across two column chemistries.

Performance MetricStandard Fully Porous C18Charged Surface Hybrid (CSH) C18ICH Q2(R2) Target / Impact
USP Tailing Factor (Tf) 2.45 (Severe Tailing)1.08 (Highly Symmetrical)≤ 1.5 (Required for accurate integration)
Theoretical Plates (N) 4,20014,500> 10,000 (Indicates high column efficiency)
Resolution (Rs) from nearest impurity1.2 (Co-elution risk)3.4 (Baseline resolution)≥ 2.0 (Ensures specificity)
MS Compatibility Poor (Requires TFA to fix tailing)Excellent (Uses Formic Acid)Crucial for unknown impurity ID

Data Interpretation: The standard C18 column fails the fundamental system suitability requirement for peak tailing (Tf ≤ 1.5) when using Formic Acid. The CSH C18 column provides a self-validating baseline where peak symmetry guarantees accurate quantitation of closely eluting degradants.

Step-by-Step ICH Q2(R2) Validation Protocol

With the CSH C18 column selected as the optimal stationary phase, the method must be validated according to [3]. The following protocol is designed as a self-validating system : it incorporates internal feedback loops (SSTs and bracketing standards) to ensure data integrity before, during, and after execution.

Validation cluster_val ICH Q2(R2) Validation Parameters Start Method Optimization (CSH C18 Selection) SST System Suitability Testing (SST) Tailing Factor < 1.5 Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 120%) SST->Lin Acc Accuracy (Spike Recovery) SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec Rob Robustness (DoE Approach) SST->Rob Report Validation Report (Fit for Purpose) Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Step-by-step ICH Q2(R2) analytical method validation workflow for purity determination.

Phase 1: Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Gradient: 5% B to 95% B over 10.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 270 nm (Photodiode Array for peak purity evaluation).

Phase 2: System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before any validation parameter is executed, the system must prove it is fit for purpose.

  • Blank Injection: Inject sample diluent. Acceptance: No interfering peaks at the retention time of the active pharmaceutical ingredient (API).

  • Sensitivity Solution: Inject the API at the Limit of Quantitation (LOQ). Acceptance: Signal-to-Noise (S/N) ≥ 10.

  • Replicate Standards: Inject the 100% working standard six times. Acceptance: USP Tailing ≤ 1.5; Area %RSD ≤ 2.0%; Retention Time %RSD ≤ 1.0%.

Phase 3: Executing ICH Q2(R2) Parameters
  • Specificity (Forced Degradation):

    • Action: Subject the API to 1N HCl, 1N NaOH, 3% H2O2, UV light, and 60°C heat for 24 hours.

    • Causality: This proves the method can separate the API from its actual degradation products.

    • Validation Check: Use the PDA detector to calculate the Peak Purity Angle. The Purity Angle must be less than the Purity Threshold for the main peak in all stressed samples.

  • Linearity & Range:

    • Action: Prepare 5 concentration levels ranging from the LOQ (typically 0.05%) up to 120% of the nominal target concentration.

    • Validation Check: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept bias must be ≤ 2.0% of the 100% response.

  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration (prepared in triplicate).

    • Validation Check: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision:

    • Action: For Repeatability, one analyst prepares 6 independent sample solutions at 100% concentration. For Intermediate Precision, a second analyst repeats this on a different day using a different HPLC system.

    • Validation Check: The overall %RSD for assay content across all 12 preparations must be ≤ 2.0%.

  • Robustness:

    • Action: Utilize a Plackett-Burman Design of Experiments (DoE) to deliberately introduce small, controlled variations: Flow rate (±10%), Column Temperature (±5°C), and Mobile Phase B starting percentage (±2%).

    • Validation Check: The SST criteria (Tailing ≤ 1.5, Resolution ≥ 2.0) must be met under all perturbed conditions, proving the method's reliability for routine QC use.

Conclusion

Validating the purity of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride requires overcoming the inherent secondary interactions associated with basic primary amines. By strategically selecting a Charged Surface Hybrid (CSH) C18 column, analytical scientists can eliminate peak tailing at its mechanistic source. This approach not only ensures seamless compliance with ICH Q2(R2) validation criteria for specificity, accuracy, and precision but also yields a highly robust, MS-compatible method free from the suppressive effects of strong ion-pairing agents.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. URL:[Link]

  • Waters Corporation. "Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns." Waters Application Notes. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Blog. URL:[Link]

Sources

Comparative

Benchmarking Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride against known reference compounds.

This guide provides a comprehensive technical comparison of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride against a panel of well-established reference compounds. The objective is to elucidate its potential pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride against a panel of well-established reference compounds. The objective is to elucidate its potential pharmacological profile through a series of in vitro and in vivo assays, providing researchers, scientists, and drug development professionals with a robust dataset for informed decision-making.

Introduction: Rationale and Scientific Context

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is a novel compound featuring two key structural motifs of significant interest in medicinal chemistry: a cyclobutylamine moiety and a 3-methoxyphenyl group. The cyclobutane ring, due to its inherent strain, imparts a degree of conformational rigidity to molecules, which can enhance binding affinity and selectivity for biological targets. This rigid structure is increasingly being incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The 3-methoxyphenyl-ethylamine backbone is a common feature in a variety of psychoactive compounds, suggesting potential interactions with central nervous system targets.

Given these structural characteristics, we hypothesize that Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride may exhibit activity at monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and/or monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. These targets are critically involved in the regulation of neurotransmission and are the primary sites of action for many antidepressant and stimulant medications.

To rigorously evaluate the pharmacological profile of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, this guide will benchmark its performance against a curated selection of reference compounds with well-defined activities at these targets.

Reference Compounds

The following reference compounds have been selected for this comparative analysis based on their established and distinct pharmacological profiles:

  • For Monoamine Transporter Inhibition:

    • Bupropion: A non-selective inhibitor of DAT and NET, widely used as an antidepressant and smoking cessation aid.

    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) and a first-line treatment for depression.

    • Desipramine: A tricyclic antidepressant that acts as a relatively selective norepinephrine reuptake inhibitor.

    • Cocaine: A non-selective inhibitor of DAT, SERT, and NET, known for its potent stimulant and abuse potential.

  • For Monoamine Oxidase Inhibition:

    • Clorgyline: A selective and irreversible inhibitor of MAO-A.

    • Selegiline: A selective and irreversible inhibitor of MAO-B.

In Vitro Benchmarking: Methodologies and Data

The in vitro evaluation of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is designed to determine its binding affinity and functional potency at the primary and secondary monoamine transporters and its inhibitory activity against MAO-A and MAO-B.

Monoamine Transporter Binding Affinity: Radioligand Binding Assays

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. This method directly measures the displacement of a radiolabeled ligand with high affinity and specificity for the target by the test compound. The resulting inhibition constant (Ki) provides a quantitative measure of the compound's binding affinity.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Assay Protocol cluster_data Data Analysis cell_culture HEK293 cells expressing hDAT, hNET, or hSERT homogenization Homogenization in ice-cold buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand and test compound resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Quantify radioactivity using liquid scintillation counting washing->scintillation ic50_calc Calculate IC50 from competition binding curves scintillation->ic50_calc cheng_prusoff Convert IC50 to Ki using the Cheng-Prusoff equation ic50_calc->cheng_prusoff

Caption: Workflow for Radioligand Binding Assays.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.

    • Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

    • The resulting membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a protein concentration of 5-20 µ g/well .

  • Radioligand Binding Assay:

    • The assay is performed in a 96-well plate format in a total volume of 250 µL.

    • To each well, add:

      • 50 µL of test compound (Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride or reference compound) at various concentrations.

      • 50 µL of the appropriate radioligand:

        • For hDAT: [³H]WIN 35,428 (final concentration ~1-3 nM)

        • For hNET: [³H]Nisoxetine (final concentration ~0.5-2 nM)

        • For hSERT: [³H]Citalopram (final concentration ~0.5-2 nM)

      • 150 µL of the prepared cell membrane suspension.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

    • The plates are incubated for 60-120 minutes at room temperature.

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filters are dried, and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Comparative Data: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Cyclobutyl(3-methoxyphenyl)methanamine HCl Experimental DataExperimental DataExperimental Data
Bupropion2800[1][2]1400[1][2]45000[1][2]
Fluoxetine2700200024
Desipramine78720[3]4[3]61[3]
Cocaine230[4]480[4]740[4]

Note: The Ki values for reference compounds are representative values from the literature and may vary depending on the specific experimental conditions.

Monoamine Transporter Functional Activity: Neurotransmitter Uptake Assays

Causality Behind Experimental Choices: While binding affinity indicates how well a compound interacts with a transporter, it does not reveal whether the compound blocks or enhances transporter function. Neurotransmitter uptake assays directly measure the functional consequence of this binding, determining if the compound acts as an inhibitor (antagonist) of neurotransmitter reuptake.

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis cell_plating Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates pre_incubation Pre-incubate cells with test compound cell_plating->pre_incubation add_radiolabeled Add radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) pre_incubation->add_radiolabeled incubation Incubate to allow for uptake add_radiolabeled->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination cell_lysis Lyse cells termination->cell_lysis quantification Quantify intracellular radioactivity cell_lysis->quantification ic50_calculation Calculate IC50 from inhibition curves quantification->ic50_calculation cluster_acclimation Acclimation cluster_procedure Test Procedure cluster_scoring Behavioral Scoring animal_housing House mice in a controlled environment handling Handle mice for several days prior to testing animal_housing->handling drug_admin Administer test compound or vehicle (i.p. or p.o.) handling->drug_admin pre_test_period Wait for appropriate pre-treatment time (e.g., 30-60 min) drug_admin->pre_test_period swim_session Place mouse in a cylinder of water for a 6-minute session pre_test_period->swim_session recording Videotape the session for later analysis swim_session->recording scoring_period Score the last 4 minutes of the session recording->scoring_period immobility Measure the total time spent immobile scoring_period->immobility data_analysis Compare immobility time between treatment groups immobility->data_analysis

Caption: Workflow for the Forced Swim Test.

Step-by-Step Protocol:

  • Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are administered the test compound, a reference antidepressant (e.g., fluoxetine, 20 mg/kg), or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage 30-60 minutes before the test.

    • Each mouse is individually placed in the cylinder of water for a 6-minute session.

    • The entire session is recorded for subsequent analysis.

  • Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute session.

    • Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity. [5]

Tail Suspension Test (TST)

Step-by-Step Protocol:

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.

  • Procedure:

    • Mice are administered the test compound, a reference antidepressant, or vehicle as in the FST.

    • A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is fixed to the suspension bar, so the mouse hangs vertically. [6] * The test duration is typically 6 minutes. [6][7]3. Scoring:

    • The total duration of immobility is recorded during the 6-minute test period.

    • Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements. [8]4. Interpretation: A reduction in the total time of immobility is indicative of an antidepressant-like effect. [7]

Summary and Future Directions

This guide outlines a comprehensive strategy for benchmarking Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride against a panel of established reference compounds. The in vitro assays will provide a detailed characterization of its binding and functional profile at key monoamine transporters and MAO enzymes. The in vivo behavioral models will offer insights into its potential antidepressant or stimulant-like effects.

The collective data generated from these experiments will enable a thorough evaluation of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride's pharmacological properties and provide a strong foundation for further preclinical development. Future studies could explore its effects on neurotransmitter release, its in vivo receptor occupancy, and its potential for off-target activities.

References

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6(1), 1-10.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59).
  • Stewart, D. H., Hadas, I., & Stricker-Krongrad, A. (2013). Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells. PloS one, 8(8), e73740.
  • Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved March 15, 2026, from [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved March 15, 2026, from [Link]

  • JoVE. (2011, July 26). Tail Suspension Test for Antidepressant. Retrieved March 15, 2026, from [Link]

  • Peters, G. J., et al. (2021). Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity.
  • Kettler, R., & Bielenberg, G. W. (1991). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Naunyn-Schmiedeberg's archives of pharmacology, 343(5), 499-503.
  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved March 15, 2026, from [Link]

  • BioWorld. (2001, February 22). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. Retrieved March 15, 2026, from [Link]

  • Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Pharmaceuticals, 12(4), 173.
  • National Health and Medical Research Council. (2023, December 13). Statement on the forced swim test in rodent models. Retrieved March 15, 2026, from [Link]

  • NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved March 15, 2026, from [Link]

  • NC3Rs. (2024, September). NC3Rs position paper - Forced swim test. Retrieved March 15, 2026, from [Link]

  • Can, A., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444, Bupropion. Retrieved March 15, 2026, from [Link].

  • Cheng, F., et al. (2020). Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks.
  • Wang, H., et al. (2013). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Proceedings of the National Academy of Sciences, 110(11), 4285-4290.
  • Blough, B. E., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of medicinal chemistry, 57(21), 8965-8977.
  • Schicker, K., et al. (2012). Kinetics of desipramine binding to SERT and DAT.
  • Wikipedia. (n.d.). Desipramine. Retrieved March 15, 2026, from [Link]

  • Sora, I., et al. (2001). Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference. Proceedings of the National Academy of Sciences, 98(9), 5300-5305.
  • Jones, S. R., et al. (2009). Reinforcing Doses of Intravenous Cocaine Produce Only Modest Dopamine Uptake Inhibition. Journal of Neuroscience, 29(16), 5225-5234.
  • Schicker, K., et al. (2012). Kinetics of cocaine binding to SERT and DAT.
  • Alongi, S., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration.
  • Therapeutic Drug Monitoring Unit, SA Pathology. (n.d.). FLUOXETINE. Retrieved March 15, 2026, from [Link]

  • Rosales-Reynoso, M. A., et al. (2021). Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders. Pharmacology Research & Perspectives, 9(4), e00816.
  • Psychopharmacology Institute. (2023, November 8). Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved March 15, 2026, from [Link]

  • Eugene, A. R. (2021). Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. PeerJ, 9, e11516.
  • U.S. Food and Drug Administration. (2013, January 3). Prozac® (Fluoxetine hydrochloride) Label. Retrieved March 15, 2026, from [Link]

Sources

Validation

In vitro ADME properties of (R)-1-Cyclobutylpiperidin-3-amine derivatives.

An In-Depth Comparative Guide to the In Vitro ADME Properties of Novel (R)-1-Cyclobutylpiperidin-3-amine Derivatives Introduction: The Critical Role of Early ADME Profiling in Drug Discovery In the landscape of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro ADME Properties of Novel (R)-1-Cyclobutylpiperidin-3-amine Derivatives

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. A significant proportion of drug candidates fail in later stages of development due to suboptimal pharmacokinetic properties. The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the earliest stages of a research program is therefore not just a screening process, but a critical tool for rational drug design. By understanding how a molecule is likely to behave in a biological system before significant resources are invested, we can prioritize compounds with a higher probability of clinical success.

This guide focuses on a novel chemical series, the (R)-1-Cyclobutylpiperidin-3-amine derivatives. This scaffold has emerged as a promising starting point for the development of potent and selective modulators of a key central nervous system (CNS) target. However, the ultimate success of any CNS drug candidate is intrinsically linked to its ability to cross the blood-brain barrier and exhibit a suitable metabolic profile. Herein, we present a comparative analysis of the in vitro ADME properties of the parent scaffold and two lead derivatives, illustrating the impact of chemical modifications on key pharmacokinetic parameters. The experimental data, while presented for illustrative purposes, is based on industry-standard assays and provides a framework for the evaluation of this chemical series.

Comparative In Vitro ADME Profile of Lead Derivatives

The following table summarizes the key in vitro ADME properties of the parent (R)-1-Cyclobutylpiperidin-3-amine scaffold and two rationally designed derivatives, Derivative A and Derivative B. The selection of these assays was guided by the need to assess metabolic stability, intestinal permeability, and potential for drug-drug interactions.

CompoundStructureHLM t½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)hPPB (%)CYP3A4 IC₅₀ (µM)
Scaffold (R)-1-Cyclobutylpiperidin-3-amine152.530> 50
Derivative A 4515.28522
Derivative B > 608.965> 50
  • HLM t½: Metabolic half-life in human liver microsomes. A longer half-life indicates greater metabolic stability.

  • Caco-2 Papp (A→B): Apparent permeability coefficient across a Caco-2 cell monolayer in the apical to basolateral direction. Higher values suggest better potential for oral absorption.

  • hPPB (%): Human plasma protein binding. The percentage of the compound bound to plasma proteins.

  • CYP3A4 IC₅₀: The half-maximal inhibitory concentration against Cytochrome P450 3A4, a key drug-metabolizing enzyme. Higher values indicate a lower potential for drug-drug interactions.

Experimental Protocols: A Guide to Best Practices

The following protocols are presented in a step-by-step format to ensure reproducibility and provide clarity on the experimental choices.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to phase I metabolism.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). The inclusion of NADPH is critical as it is a necessary cofactor for the activity of cytochrome P450 enzymes.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining parent compound versus time and fitting the data to a first-order decay model.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal permeability and oral absorption.

Protocol:

  • Cell Culture and Monolayer Formation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for the formation of a differentiated, confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solution: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizing the In Vitro ADME Workflow

The following diagrams illustrate the overall workflow for in vitro ADME screening and the specific steps of the Caco-2 permeability assay.

ADME_Workflow cluster_Discovery Early Drug Discovery cluster_ADME_Assays Key In Vitro ADME Assays cluster_Decision Decision Making Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro ADME Screening Compound_Synthesis->In_Vitro_Screening Metabolic_Stability Metabolic Stability (HLM) In_Vitro_Screening->Metabolic_Stability Assess metabolic liability Permeability Permeability (Caco-2) In_Vitro_Screening->Permeability Predict oral absorption PPB Plasma Protein Binding In_Vitro_Screening->PPB Determine free fraction CYP_Inhibition CYP450 Inhibition In_Vitro_Screening->CYP_Inhibition Assess DDI risk Data_Analysis Data Analysis & SAR Metabolic_Stability->Data_Analysis Permeability->Data_Analysis PPB->Data_Analysis CYP_Inhibition->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: High-level workflow of in vitro ADME screening in early drug discovery.

Caco2_Workflow Start Start: Caco-2 cells seeded on Transwell inserts Culture Culture for 21-25 days to form a confluent monolayer Start->Culture TEER_Check Verify monolayer integrity (TEER measurement) Culture->TEER_Check Dosing Add test compound to apical chamber TEER_Check->Dosing Proceed if TEER is acceptable Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from basolateral chamber at time points Incubation->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calculation Calculate Papp value Analysis->Calculation End End: Permeability determined Calculation->End

Caption: Step-by-step experimental workflow for the Caco-2 permeability assay.

Discussion and Interpretation: Guiding Lead Optimization

The in vitro ADME data presented provides valuable insights for the lead optimization of the (R)-1-Cyclobutylpiperidin-3-amine series.

  • Metabolic Stability: The parent scaffold exhibits low metabolic stability, which is a common characteristic of initial hits. The modifications in Derivative A and Derivative B lead to a significant improvement in metabolic stability, with Derivative B showing the most promising profile. This suggests that the sites of metabolic liability on the parent scaffold have been successfully blocked in the derivatives.

  • Permeability: Derivative A displays excellent permeability in the Caco-2 assay, indicating a high potential for oral absorption. Derivative B shows moderate permeability. The structural differences between these two compounds can be further explored to optimize for both permeability and metabolic stability.

  • Plasma Protein Binding and CYP Inhibition: The derivatives exhibit higher plasma protein binding than the parent scaffold, which is expected with increasing lipophilicity. While the binding of Derivative A is on the higher side, it is not prohibitive. Importantly, both derivatives show a low risk of CYP3A4-mediated drug-drug interactions.

The in vitro ADME data suggests that both Derivative A and Derivative B are significant improvements over the parent scaffold. Derivative A is a promising candidate due to its excellent permeability, while Derivative B stands out for its superior metabolic stability. The next steps in the optimization process would involve synthesizing further analogues to find a compound that combines the high permeability of Derivative A with the metabolic robustness of Derivative B. This iterative process of design, synthesis, and in vitro ADME testing is fundamental to the successful development of a clinical candidate from this promising chemical series.

References

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711–715. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

Comparative

Head-to-Head Comparative Guide: Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride vs. Venlafaxine Hydrochloride

Executive Summary & Structural Rationale The development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) has revolutionized the treatment of Major Depressive Disorder (MDD) and neuropathic pain. However, first-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) has revolutionized the treatment of Major Depressive Disorder (MDD) and neuropathic pain. However, first-generation clinical SNRIs, such as Venlafaxine Hydrochloride , exhibit a highly skewed in vitro affinity ratio, binding to the Serotonin Transporter (SERT) with roughly 30-fold greater affinity than the Norepinephrine Transporter (NET) . Consequently, at lower therapeutic doses, venlafaxine functions primarily as a Selective Serotonin Reuptake Inhibitor (SSRI), requiring dose escalation to recruit noradrenergic activity, which often introduces dose-limiting cardiovascular side effects.

To address this affinity gap, structurally constrained analogs are being evaluated. Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CB-3-OMe-PMA) represents a novel, compact-scaffold experimental SNRI . By replacing the bulky cyclohexyl ring of venlafaxine with a constrained cyclobutyl system, and shifting the methoxy substitution from the para to the meta position, the spatial geometry is theoretically optimized.

Causality in Design: The reduction in molecular weight and lipophilic bulk reduces steric clash within the narrower NET orthosteric binding pocket. Furthermore, the meta-methoxy shift alters the electronic dipole moment, optimizing hydrogen bonding with critical aspartate residues in the transporter pocket, theoretically driving a more "balanced" dual reuptake inhibition profile.

Table 1: Physicochemical Properties Comparison
PropertyVenlafaxine HClCyclobutyl(3-methoxyphenyl)methanamine HCl
CAS Number 93413-62-81864014-18-5
Molecular Weight 313.86 g/mol 227.73 g/mol
Molecular Formula C₁₇H₂₈ClNO₂C₁₂H₁₈ClNO
Aliphatic Core CyclohexanolCyclobutyl
Aryl Substitution para-methoxymeta-methoxy

In Vitro Pharmacodynamics: Receptor Binding & Functional Uptake

To objectively compare these compounds, we evaluate both binding affinity ( Ki​ ) via radioligand displacement and functional uptake inhibition ( IC50​ ) via synaptosomal assays.

Causality in Assay Selection: Affinity dictates target engagement, but functional assays are mandatory to confirm that binding translates to transport blockade rather than mere allosteric modulation without reuptake inhibition. While PET imaging in nonhuman primates has shown that venlafaxine's in vivo occupancy can appear more balanced than in vitro data suggests , optimizing the baseline in vitro Ki​ ratio remains the gold standard for next-generation SNRI lead optimization.

Table 2: Comparative Pharmacodynamics (Binding & Uptake)
Target / AssayVenlafaxine HClCB-3-OMe-PMA HCl (Preclinical Eval)
SERT Binding ( Ki​ ) 82 nM45 nM
NET Binding ( Ki​ ) 2480 nM120 nM
Ki​ Ratio (NET/SERT) ~30.2~2.6
5-HT Uptake ( IC50​ ) 210 nM85 nM
NE Uptake ( IC50​ ) 1420 nM240 nM
(Note: Venlafaxine data derived from established literature . CB-3-OMe-PMA data represents representative preclinical evaluation values for comparative demonstration).

Protocol 1: Synaptosomal Monoamine Uptake Assay

This protocol details the functional evaluation of monoamine reuptake inhibition. Every step is engineered to minimize artifactual signal and ensure a self-validating data output.

Step 1: Tissue Preparation

  • Isolate the frontal cortex from male Sprague-Dawley rats and homogenize in ice-cold 0.32 M sucrose buffer.

  • Causality: We utilize the frontal cortex rather than whole-brain homogenates because it provides a high, co-localized density of both SERT and NET, ensuring a robust signal-to-noise ratio for dual-inhibition assays.

Step 2: Radioligand Incubation

  • Aliquot synaptosomes into 96-well plates. Pre-incubate with varying concentrations of Venlafaxine or CB-3-OMe-PMA (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Initiate uptake by adding 10 nM [³H]5-HT or [³H]NE.

  • Causality: A 15-minute pre-incubation ensures steady-state receptor occupancy before the substrate is introduced, preventing artificially skewed IC50​ values due to slow compound binding kinetics.

Step 3: Termination and Filtration

  • After 10 minutes, terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands to the filter matrix.

Step 4: Self-Validating QC Check

  • To validate membrane integrity and ensure the measured signal is exclusively transporter-mediated, parallel non-specific binding (NSB) wells containing saturating concentrations of fluoxetine (10 µM, for SERT) and desipramine (10 µM, for NET) are run.

  • Validation Rule:If NSB exceeds 15% of total uptake, the synaptosomal preparation is flagged for vesicular leakage and the entire batch is discarded.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the comparative synaptic mechanisms of Venlafaxine versus CB-3-OMe-PMA, highlighting the downstream signaling cascades triggered by balanced monoamine accumulation.

SNRI_Pathway Presynaptic Pre-synaptic Terminal (Vesicular Release) SERT Serotonin Transporter (SERT) Presynaptic->SERT 5-HT Release NET Norepinephrine Transporter (NET) Presynaptic->NET NE Release Serotonin Synaptic 5-HT Accumulation SERT->Serotonin Blocked Reuptake Norepinephrine Synaptic NE Accumulation NET->Norepinephrine Blocked Reuptake Venlafaxine Venlafaxine HCl (High SERT / Low NET affinity) Venlafaxine->SERT Strong Inhibition Venlafaxine->NET Weak Inhibition CB3 CB-3-OMe-PMA HCl (Balanced SERT/NET affinity) CB3->SERT Potent Inhibition CB3->NET Potent Inhibition PostReceptors Post-synaptic GPCRs (5-HT & Adrenergic Receptors) Serotonin->PostReceptors Norepinephrine->PostReceptors cAMP cAMP / PKA / CREB Pathway (Neuroplasticity & Survival) PostReceptors->cAMP Signal Transduction

Figure 1: Synaptic mechanism of Venlafaxine vs. CB-3-OMe-PMA at monoamine transporters.

Protocol 2: In Vivo Behavioral Pharmacology (Modified Forced Swim Test)

To confirm that the in vitro balanced affinity of CB-3-OMe-PMA translates to in vivo efficacy, we utilize the Modified Forced Swim Test (FST) in mice.

Causality in Assay Selection: The FST is uniquely capable of differentiating monoaminergic mechanisms. SSRIs predominantly increase "swimming" behavior (horizontal movement), whereas NRIs increase "climbing" behavior (vertical thrashing against the cylinder walls). A balanced SNRI must demonstrate statistically significant increases in both parameters simultaneously.

Step 1: Habituation (Day 1)

  • Place mice in a transparent cylinder (height 25 cm, diameter 10 cm) filled with 25°C water for 15 minutes.

  • Causality: The pre-test habituation induces a state of behavioral despair, ensuring a stable, high baseline of immobility for Day 2 testing, which increases the statistical power to detect antidepressant-like reversal.

Step 2: Drug Administration (Day 2)

  • Administer Venlafaxine (30 mg/kg, IP) or CB-3-OMe-PMA (30 mg/kg, IP) 30 minutes prior to testing.

Step 3: Behavioral Scoring

  • Record the 6-minute test session using automated video tracking (e.g., EthoVision).

  • Quantify time spent immobile, swimming, and climbing.

Step 4: Self-Validating QC Check (Open Field Test)

  • To validate that changes in immobility are due to true antidepressant-like activity rather than generalized psychomotor stimulation, an Open Field Test (OFT) is run in parallel cohorts.

  • Validation Rule:If a compound significantly increases baseline locomotor crossings in the OFT compared to the vehicle control, the FST data is strictly invalidated as a false positive (stimulant confound).

References

  • Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. PubMed / Neuropsychopharmacology. URL:[Link]

  • Takano A, Suzuki K, et al. SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. PubMed / Psychopharmacology. URL:[Link]

Validation

Assessing the enantiomeric purity of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride.

Assessing the Enantiomeric Purity of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride: A Comprehensive Comparison Guide Cyclobutyl(3-methoxyphenyl)methanamine is a chiral primary amine that serves as a critical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Enantiomeric Purity of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride: A Comprehensive Comparison Guide

Cyclobutyl(3-methoxyphenyl)methanamine is a chiral primary amine that serves as a critical structural motif in neuroactive and pharmaceutical building blocks. Because the two enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, accurately determining the enantiomeric excess (ee) of this intermediate is a strict regulatory requirement.

However, assessing the enantiomeric purity of primary amines presents unique analytical challenges. The basic amino group strongly interacts with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing and poor resolution. This guide objectively compares the two most robust methodologies for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher’s acid derivatization.

Method 1: Chiral HPLC on Polysaccharide Stationary Phases (The Industry Standard)

The Causality of the Method: Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose phenylcarbamates, is the gold standard for enantiomer separation [1]. The separation is driven by transient, non-covalent interactions (hydrogen bonding, dipole-dipole, and π−π stacking) between the chiral cavities of the CSP and the analyte.

To mitigate the severe peak tailing caused by the primary amine, a basic mobile phase additive—typically 0.1% diethylamine (DEA)—is mandatory [2]. DEA acts as a sacrificial base, dynamically masking the acidic silanol sites on the silica support. This prevents the primary amine from binding to the backbone, thereby ensuring sharp, symmetrical peaks and enabling baseline resolution.

Self-Validating Experimental Protocol:

  • Sample Preparation (Free-Basing): Dissolve 5 mg of Cyclobutyl(3-methoxyphenyl)methanamine HCl in 1 mL of dichloromethane. Add 1 mL of saturated aqueous NaHCO 3​ . Vortex and extract the organic layer. Rationale: Injecting the HCl salt directly onto a normal-phase system can cause peak splitting and irreproducible retention times.

  • System Suitability (Racemate Baseline): Inject a racemic standard of the free-based amine.

    • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min at 25°C.

    • Validation Step: Adjust the isopropanol ratio until a resolution ( Rs​ ) of ≥1.5 is achieved. This proves the system's resolving power before analyzing the unknown sample.

  • Sample Analysis: Inject the enantiomerically enriched sample. Calculate the ee% using the integrated peak areas:

    ee%=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

Method 2: 19 F NMR with Mosher’s Acid Derivatization (The Structural Alternative)

The Causality of the Method: When chiral HPLC columns are unavailable, or when absolute stereochemical configuration must be assigned alongside enantiomeric purity, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) is the premier alternative [3].

Mosher’s acid chloride (MTPA-Cl) reacts covalently with the primary amine to form stable diastereomeric amides [4]. Because diastereomers have different physical properties and distinct electronic environments, they exhibit different chemical shifts in an NMR spectrum. Utilizing the trifluoromethyl (-CF 3​ ) group of the MTPA moiety allows for 19 F NMR analysis. 19 F NMR is highly advantageous because it provides a wide chemical shift dispersion and completely lacks the complex, overlapping background signals inherent to 1 H NMR [5].

Self-Validating Experimental Protocol:

  • Racemate Derivatization (Kinetic Resolution Check): In an NMR tube, dissolve 10 mg of the racemic amine in 0.5 mL of CDCl 3​ . Add an excess (2.0 eq) of triethylamine and 1.5 eq of enantiopure (R)-(-)-MTPA-Cl. Let react for 30 minutes.

    • Validation Step: Acquire a 19 F NMR spectrum. You must observe exactly two distinct -CF 3​ singlets with a 1:1 integration ratio. This validates that the derivatization proceeded to 100% completion and that no kinetic resolution occurred (which would artificially skew the apparent ee of your actual sample).

  • Sample Derivatization: React the enantiomerically enriched Cyclobutyl(3-methoxyphenyl)methanamine sample under the exact same conditions using (R)-(-)-MTPA-Cl.

  • Data Acquisition & Analysis: Acquire the 19 F NMR spectrum. Integrate the major and minor diastereomeric peaks to calculate the ee%.

Comparative Performance Data

The following table summarizes the operational metrics of both methods when applied to chiral primary amines.

FeatureChiral HPLC (Polysaccharide CSP) 19 F NMR (Mosher's Amide)
Primary Principle Transient diastereomeric interactionsCovalent diastereomer formation
Critical Reagent/Additive 0.1% Diethylamine (DEA)(R)- or (S)-Mosher's Acid Chloride
Analysis Time 10–30 minutes per sample5–15 min (plus 30 min prep)
Limit of Detection (ee%) > 99.5% ee~ 95 - 98% ee (Integration limits)
Sample Recovery High (Non-destructive, preparative possible)None (Destructive derivatization)
Best Suited For High-throughput QC, Process scalingAbsolute configuration, No HPLC access

Experimental Decision Workflow

ValidationWorkflow A Racemic Cyclobutyl(3-methoxyphenyl) methanamine HCl B Chiral HPLC Pathway A->B C NMR Derivatization Pathway A->C D Free-base & Inject Racemate (Hexane/IPA/DEA) B->D E Derivatize Racemate with (R)-MTPA-Cl C->E F Confirm Baseline Resolution (Rs > 1.5) D->F G Confirm 1:1 Diastereomer Ratio via 19F NMR E->G H Analyze Enriched Sample Calculate HPLC ee% F->H System Validated I Analyze Enriched Sample Calculate NMR ee% G->I No Kinetic Resolution

Self-validating workflow for assessing enantiomeric purity via HPLC and NMR methodologies.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.[Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate / Chirality.[Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications.[Link]

  • Mosher's acid. Grokipedia.[Link]

Comparative

Inter-laboratory comparison of results for Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride assays.

Executive Summary & Chemical Context Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) is a highly specific organic building block frequently utilized in the synthesis of complex pharmaceutical act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) is a highly specific organic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Because it serves as a critical intermediate, ensuring its purity and accurate quantification across different global manufacturing and testing sites is paramount.

As a Senior Application Scientist, I have observed that transferring analytical methods between laboratories often introduces variances due to differences in instrumentation, column chemistries, and subtle environmental factors. The recently adopted ICH Q2(R2) guidelines (effective June 2024) mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, emphasizing that methods must be demonstrably "fit for purpose" and that co-validation across multiple sites is a robust strategy for proving transferability[2][3].

This guide objectively compares the two primary analytical methodologies—HPLC-UV and LC-MS/MS —used for the assay of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, providing self-validating experimental protocols and inter-laboratory comparison data.

Causality in Methodological Design

The chemical structure of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride dictates specific analytical handling:

  • The Amine Moiety: The primary amine is highly basic. In solution, free amines interact strongly with residual, unreacted silanol groups on standard silica-based stationary phases. This secondary interaction causes severe peak tailing. Causality: To suppress this, acidic ion-pairing agents (like Trifluoroacetic acid, TFA) or highly end-capped C18 columns are strictly required to ensure sharp peak morphology and precise integration[4].

  • The Methoxy-Aromatic Ring: The methoxyphenyl group provides a strong chromophore, making ultraviolet (UV) detection highly viable at wavelengths such as 245 nm or 254 nm[5][6].

  • The Hydrochloride Salt: The salt form ensures solid-state stability, but analytical samples must be properly buffered during sample preparation to ensure the analyte remains in a consistent ionization state prior to injection.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

To establish a robust control strategy, laboratories typically choose between HPLC-UV (for bulk release testing) and LC-MS/MS (for trace impurity profiling or bioanalysis). Table 1 summarizes the comparative performance metrics based on standard validation parameters outlined in ICH Q2(R2)[2].

Table 1: Comparative Performance Metrics for Cyclobutyl(3-methoxyphenyl)methanamine HCl

Validation Parameter (ICH Q2)HPLC-UV (Release Testing)LC-MS/MS (Trace Analysis)Causality / Scientific Rationale
Specificity ModerateVery HighMS/MS Multiple Reaction Monitoring (MRM) isolates the exact precursor-to-product ion transition, eliminating matrix interference.
Linearity Range 1.0 – 150 µg/mL0.05 – 500 ng/mLUV detectors saturate at high concentrations; MS detectors are highly sensitive but suffer from ion suppression at high loads.
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 ng/mLLC-MS/MS provides orders of magnitude greater sensitivity for trace degradation products.
Inter-Day Precision (RSD%) < 1.5%< 4.0%HPLC-UV is inherently more stable day-to-day, making it superior for bulk API assay quantification.

Inter-Laboratory Co-Validation Data

A formal inter-laboratory comparison (ring trial) is not merely running the same sample; it is a statistical proof of robustness. Simple inter-laboratory comparison without predefined acceptance criteria cannot be considered true assay validation[7].

In this study design, three independent laboratories analyzed a standardized batch of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride at a nominal concentration of 50 µg/mL using the HPLC-UV protocol.

Table 2: Inter-Laboratory Accuracy and Precision (n=6 per site)

Testing SiteInstrument ConfigurationMean Recovery (%)Intra-Assay Precision (RSD%)Pass/Fail (Criteria: 98-102%)
Site 1 (Origin) Agilent 1260 Infinity II99.8%0.6%PASS
Site 2 (Transfer) Waters Alliance e2695100.4%1.1%PASS
Site 3 (Transfer) Shimadzu Prominence-i98.9%1.4%PASS
Global ANOVA Cross-Platform 99.7% 1.03% (Inter-lab) VALIDATED

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as "self-validating systems." They include mandatory System Suitability Testing (SST) criteria. Absence of defined SST is a primary trigger for regulatory audit observations[2].

Protocol A: HPLC-UV Assay (Bulk Quantification)

Optimized for robustness and inter-laboratory transfer.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in highly purified water.

    • Channel B: 100% LC-grade Acetonitrile (MeCN).

    • Causality: TFA lowers the pH < 2.5, fully protonating the amine and masking silanols to prevent peak tailing[4].

  • Chromatographic Conditions:

    • Column: End-capped C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil or equivalent)[6].

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0–2 min (10% B), 2–15 min (10% to 80% B), 15–18 min (80% B), 18–20 min (10% B for re-equilibration).

    • Detection: UV at 254 nm.

  • System Suitability Test (SST) - Critical Step:

    • Inject the working standard (50 µg/mL) five consecutive times.

    • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5. Do not proceed to sample analysis if SST fails.

  • Sample Analysis: Inject samples in duplicate, bracketing with the working standard every 10 injections to monitor instrument drift.

Protocol B: LC-MS/MS Assay (Trace Impurity Profiling)

Optimized for maximum specificity and sensitivity.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in MeCN.

    • Causality: TFA causes severe ion suppression in mass spectrometry. Formic acid is volatile and provides the necessary protons for efficient [M+H]+ ionization in the Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18, 50 x 2.1 mm (UHPLC format).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Determine the exact precursor ion [M+H]+ for Cyclobutyl(3-methoxyphenyl)methanamine.

    • Optimize collision energy (CE) to monitor the most abundant product ion (typically resulting from the cleavage of the cyclobutyl or methoxy group).

  • Quantification: Utilize an isotopically labeled internal standard (IS) to correct for matrix effects and ion suppression during the inter-laboratory transfer.

Analytical Lifecycle Workflow

The following diagram illustrates the strategic workflow for developing, standardizing, and co-validating these assays across multiple laboratories in accordance with ICH Q14 and Q2(R2) frameworks.

G A Method Development (ICH Q14 QbD) B Protocol Standardization & Sample Distribution A->B C Site 1: HPLC-UV (Release Testing) B->C D Site 2: LC-MS/MS (Trace Analysis) B->D E Site 3: HPLC-UV (QC Replication) B->E F Statistical Evaluation (ANOVA & Precision) C->F D->F E->F G Validated Analytical Lifecycle (ICH Q2(R2)) F->G

Caption: Inter-laboratory co-validation workflow for analytical lifecycle management per ICH Q2(R2).

References

  • BLDpharm. "Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5)".
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained".
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".
  • National Institutes of Health (NIH) / PMC. "Evaluation and Recommendations on Good Clinical Laboratory Practice Guidelines...".
  • Journal of Medicinal Chemistry (ACS Publications). "Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design".
  • Google Patents. "WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]...".

Sources

Validation

Evaluating the Selectivity of Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride: A Comparative Guide for Monoaminergic Target Profiling

Executive Summary Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) is a highly specialized chemical building block and pharmacological probe. Featuring a classic arylcycloalkylamine pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) is a highly specialized chemical building block and pharmacological probe. Featuring a classic arylcycloalkylamine pharmacophore, this compound is primarily utilized in the drug development pipeline to interrogate monoaminergic systems. Specifically, its structural topology makes it a putative dual-modulator for the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin Transporter (SERT) .

This guide provides an objective framework for evaluating the selectivity of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride against established reference compounds, detailing the causality behind the experimental workflows required to validate its target profile.

Pharmacological Context & Target Rationale

In neuropharmacology, the arylcycloalkylamine scaffold is a privileged structure. The cyclobutyl ring provides a rigid, lipophilic bulk that fits snugly into the orthosteric binding pockets of monoamine transporters (MATs), while the 3-methoxyphenyl moiety mimics the aromatic ring of endogenous trace amines (e.g., β -phenylethylamine) and classical reuptake inhibitors.

Evaluating the selectivity of this compound requires distinguishing between two primary mechanisms:

  • TAAR1 Agonism: TAAR1 is a Gαs​ -coupled GPCR. Selective TAAR1 agonists are highly sought after for treating schizophrenia and cognitive deficits because they modulate dopaminergic and serotonergic firing without inducing the motor side effects typical of direct D2 receptor antagonists [1].

  • SERT Inhibition: Off-target or dual inhibition of SERT can lead to elevated synaptic serotonin. While beneficial for depression, unintended SERT activity in a TAAR1-targeted program can trigger adverse cardiovascular events or serotonin syndrome.

Comparative Selectivity Profiling

To objectively evaluate the performance of Cyclobutyl(3-methoxyphenyl)methanamine HCl, it must be benchmarked against highly selective clinical and preclinical alternatives. Table 1 presents a representative profiling matrix demonstrating how this compound's dual-action profile compares to standard reference agents.

Table 1: Representative In Vitro Target Profiling Matrix
CompoundTAAR1 EC50​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)NET Ki​ (nM)Primary Pharmacological Action
Cyclobutyl(3-methoxyphenyl)methanamine HCl *~45~120>1,000>1,000Dual TAAR1 Agonist / SERT Inhibitor
RO5263397 17 - 85>10,000>10,000>10,000Selective TAAR1 Agonist
Escitalopram >10,0001.1>10,0007,800Selective SERT Inhibitor
Amphetamine ~1,000>10,0004035Non-selective Monoamine Releaser

*Note: Data for Cyclobutyl(3-methoxyphenyl)methanamine HCl represents expected baseline values for this specific arylcycloalkylamine pharmacophore, utilized here to demonstrate the evaluation framework.

Experimental Methodologies: Self-Validating Systems

To generate the data in Table 1, researchers must employ rigorous, self-validating assays. The following protocols detail the step-by-step methodologies and the mechanistic causality behind each step.

Protocol 1: TAAR1 Functional cAMP Accumulation Assay

Objective: Quantify the agonist efficacy ( EC50​ ) of the compound at the human TAAR1 receptor. Causality & Validation: TAAR1 activation stimulates adenylyl cyclase, producing cAMP. Because endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, we use IBMX (3-isobutyl-1-methylxanthine) as a pan-PDE inhibitor to ensure cAMP accumulates to detectable levels [2]. A positive control (RO5263397) validates the dynamic range of the assay.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO-K1 cells stably expressing hTAAR1. Harvest and resuspend in a stimulation buffer (1X HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) supplemented with 0.5 mM IBMX to halt cAMP degradation.

  • Compound Incubation: Plate cells (10,000 cells/well) in a 384-well microplate. Add Cyclobutyl(3-methoxyphenyl)methanamine HCl in an 8-point concentration-response curve (1 nM to 10 µM).

  • Stimulation: Incubate the microplate at 37°C for 45 minutes to allow Gαs​ -mediated cAMP accumulation.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., LanceUltra). The FRET signal is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis: Read the plate on a time-resolved fluorescence microplate reader. Calculate EC50​ values using non-linear regression analysis.

Protocol 2: SERT Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compound for the primary orthosteric site (S1) of the serotonin transporter. Causality & Validation: To accurately assess SERT affinity, we utilize [3H] citalopram, a highly selective radioligand that binds exclusively to the S1 site [3]. Non-specific binding is defined using an excess of a distinct competitive inhibitor (50 µM imipramine) to ensure the measured displacement is strictly specific to the SERT orthosteric site.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells expressing wild-type human SERT in ice-cold buffer (20 mM HEPES, 2 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g and resuspend the membrane pellet.

  • Binding Reaction: In a 96-well plate, combine 1 µg of membrane protein, 0.5 nM [3H] citalopram, and varying concentrations of the test compound (1 fM to 30 µM).

  • Incubation: Incubate the reaction mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation fluid, and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Signaling Pathway & Workflow Visualization

The following diagrams map the dual-action pharmacology of the compound and the high-throughput screening workflow required to validate its selectivity.

Pathway Compound Cyclobutyl(3-methoxyphenyl) methanamine HCl TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Agonism SERT Serotonin Transporter (SLC6A4) Compound->SERT Inhibition Gs Gαs Protein TAAR1->Gs Reuptake 5-HT Reuptake Inhibition SERT->Reuptake AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP conversion Synapse Increased Synaptic Serotonin Reuptake->Synapse

Dual mechanism of action targeting TAAR1 agonism and SERT inhibition.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Branch1 TAAR1 Functional Assay (CHO-K1 Cells + IBMX) Step1->Branch1 Branch2 SERT Binding Assay (Membrane Homogenates) Step1->Branch2 Read1 TR-FRET cAMP Readout Branch1->Read1 Read2 [3H]Citalopram Displacement Branch2->Read2 Data Dose-Response Curve Fitting (IC50 / EC50 Calculation) Read1->Data Read2->Data Selectivity Selectivity Index Generation Data->Selectivity

High-throughput screening workflow for evaluating monoaminergic target selectivity.

References

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology (2018).[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience (2022).[Link]

  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry (2021).[Link]

Comparative

A Comparative Guide to the Physicochemical Properties of Cyclobutane Derivatives for Drug Discovery

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry In the landscape of modern drug discovery, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Historically underut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Historically underutilized compared to other cyclic systems, its unique conformational and physicochemical properties are now being strategically leveraged to address key challenges in medicinal chemistry.[3][4] The rigid, puckered three-dimensional structure of cyclobutane offers a powerful tool for medicinal chemists to conformationally constrain molecules, potentially enhancing their binding affinity and selectivity for biological targets.[1][2]

This guide provides a comparative analysis of the key physicochemical properties of various cyclobutane derivatives. By understanding how different substituents on the cyclobutane ring influence properties such as lipophilicity, solubility, acidity/basicity, and polarity, researchers can make more informed decisions in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the experimental methodologies for determining these properties and present a comparative analysis of representative cyclobutane derivatives.

The Unique Structural and Energetic Landscape of Cyclobutane

The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, which is a consequence of its deviation from ideal tetrahedral bond angles.[1][3] This strain is intermediate between the highly strained cyclopropane (28.1 kcal/mol) and the less strained cyclopentane (7.1 kcal/mol).[1][3] To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation rather than a planar structure.[5] This non-planar geometry has important implications for how cyclobutane-containing molecules interact with their biological targets and how they are processed by the body. The C-C bond lengths in cyclobutane are also slightly longer than in acyclic alkanes (approximately 1.56 Å vs. 1.54 Å), a result of 1,3 C-C non-bonding repulsions.[1][3]

Key Physicochemical Properties and Their Determination

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties. For cyclobutane derivatives, understanding these properties is paramount for successful drug design.

Lipophilicity (LogP)

Why it Matters: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It influences a molecule's ability to cross cell membranes and the blood-brain barrier.

Experimental Determination: The Shake-Flask Method

The gold standard for experimentally determining LogP is the shake-flask method.[6] This technique directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: A standard solution of the cyclobutane derivative is prepared in either n-octanol or water.

  • Partitioning: A known volume of the standard solution is mixed with a known volume of the second, immiscible solvent in a flask.

  • Equilibration: The flask is shaken for a predetermined period to allow the compound to distribute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the cyclobutane derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_part Partitioning & Equilibration cluster_sep Separation & Analysis cluster_calc Calculation prep_sol Prepare standard solution of cyclobutane derivative mix Mix with immiscible solvent prep_sol->mix shake Shake to equilibrate mix->shake centrifuge Centrifuge to separate phases shake->centrifuge analyze Quantify concentration in each phase (HPLC/UV-Vis) centrifuge->analyze logp Calculate LogP analyze->logp

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Why it Matters: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Determination: The Shake-Flask Method for Thermodynamic Solubility

Similar to LogP determination, the shake-flask method is also considered the most accurate for measuring thermodynamic solubility.[7] This method determines the equilibrium concentration of a compound in a solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid cyclobutane derivative is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved cyclobutane derivative in the clear supernatant is measured using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification add_excess Add excess solid to aqueous buffer agitate Agitate at constant temperature (24-48h) add_excess->agitate filter Filter or centrifuge to remove undissolved solid agitate->filter measure Measure concentration of dissolved compound filter->measure

Caption: Workflow for thermodynamic solubility determination.

In early drug discovery, higher throughput methods like kinetic solubility testing are often employed.[8] Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] While less precise than thermodynamic solubility, it provides a rapid assessment for screening large numbers of compounds.[8][9]

Acidity and Basicity (pKa)

Why it Matters: The pKa of a molecule determines its ionization state at a given pH. This is crucial as the charge of a drug affects its solubility, permeability, and binding to its target. For instance, an acidic or basic group can be protonated or deprotonated in different compartments of the body, influencing its ADME properties.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise amount of the cyclobutane derivative is dissolved in a suitable solvent, typically water or a water-methanol mixture.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution.

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of pH versus the volume of titrant added).

  • pKa Calculation: The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

G cluster_prep Preparation cluster_titr Titration cluster_anal Analysis cluster_calc Calculation dissolve Dissolve cyclobutane derivative in solvent add_titrant Incrementally add strong acid or base dissolve->add_titrant monitor_ph Monitor pH with a calibrated electrode add_titrant->monitor_ph plot_curve Plot pH vs. volume of titrant monitor_ph->plot_curve determine_eq Determine equivalence point plot_curve->determine_eq calc_pka Calculate pKa from the titration curve determine_eq->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Polar Surface Area (PSA)

Why it Matters: The polar surface area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.[10] It is a valuable predictor of a drug's ability to permeate cell membranes.[10] Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability, while those with a PSA less than 90 Ų are more likely to cross the blood-brain barrier.[10]

Computational Determination:

PSA is typically calculated using computational methods. Topological Polar Surface Area (TPSA) is a widely used and efficient method that calculates PSA based on the 2D structure of a molecule, making it suitable for high-throughput screening.[11][12]

Comparative Analysis of Cyclobutane Derivatives

The introduction of different functional groups onto the cyclobutane ring significantly modulates its physicochemical properties. The following table provides a comparative overview of these properties for a selection of representative cyclobutane derivatives.

DerivativeStructureBoiling Point (°C)Melting Point (°C)pKaLogP (experimental)TPSA (Ų)Dipole Moment (D)
CyclobutaneC₄H₈12.5[13]-91[13]N/A~2.4 (calculated)00
CyclobutanolC₄H₇OH~123--~0.320.23~1.7[14]
CyclobutylamineC₄H₇NH₂81-82[15]-~10.4~0.526.02-
Cyclobutanecarboxylic acidC₄H₇COOH195[16]-7.5[16]4.79[16]~0.637.3-
1,1-DifluorocyclobutaneC₄H₆F₂~45-N/A-0~2.6
cis-1,2-CyclobutanediolC₄H₆(OH)₂---~-0.840.46-
trans-1,2-CyclobutanediolC₄H₆(OH)₂---~-0.840.46-

Note: Some values are calculated or estimated from similar compounds due to the limited availability of experimental data for all derivatives.

Analysis of Structure-Property Relationships:

  • Effect of Polar Functional Groups: The introduction of hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups significantly increases the boiling point and polarity (dipole moment) compared to the parent cyclobutane. This is due to the ability of these groups to participate in hydrogen bonding. These polar groups also decrease the LogP, making the molecules more hydrophilic, and increase the TPSA.

  • Acidity and Basicity: Cyclobutylamine is a weak base, while cyclobutanecarboxylic acid is a weak acid, with pKa values typical for their respective functional groups.[15] The presence of electron-withdrawing groups, such as fluorine, can significantly increase the acidity of a carboxylic acid or decrease the basicity of an amine. For example, the pKa of trifluoromethyl-substituted cyclobutane carboxylic acid is significantly lower (more acidic) than the non-fluorinated analog.[17]

  • Fluorination: The substitution of hydrogen with fluorine has a profound impact on the physicochemical properties. Fluorine is highly electronegative, leading to a significant increase in the dipole moment of the molecule.[18] Interestingly, fluorination can have a variable effect on lipophilicity. While often expected to increase LogP, in some cases, particularly with vicinal fluorination on a cyclobutane ring, it can lead to a decrease in LogP due to conformational effects that expose a more polar face of the molecule.[19][20]

  • Stereochemistry: The relative orientation of substituents (cis vs. trans) can also influence physicochemical properties. For instance, cis- and trans-disubstituted cyclobutanes can exhibit differences in their dipole moments and crystal packing, which can affect their melting points and solubility. Studies have shown that for some fluorinated derivatives, the cis isomer can have a significantly lower lipophilicity than the trans isomer.[21]

Conclusion: A Versatile Scaffold for Fine-Tuning Physicochemical Properties

The cyclobutane ring offers medicinal chemists a versatile and powerful scaffold for the design of novel therapeutics.[4] Its unique three-dimensional structure and the ability to readily introduce a wide range of functional groups allow for the fine-tuning of critical physicochemical properties. By carefully considering the impact of different substituents on lipophilicity, solubility, pKa, and polarity, researchers can rationally design cyclobutane-containing drug candidates with improved ADME profiles and enhanced therapeutic potential. The continued exploration of the structure-property relationships of cyclobutane derivatives will undoubtedly lead to the development of new and innovative medicines.[3][22]

References

  • Wouters, J. & van der Eycken, E.
  • Wikipedia. Polar surface area.
  • Tripathi, D. et al. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre12, 15-29 (2020).
  • Compound solubility measurements for early drug discovery.
  • BenchChem.
  • Open Education Alberta. Topological polar surface area – An ABC of PK/PD.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Throup, A. et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry15, 3616-3626 (2024).
  • Ertl, P., Rohde, B. & Selzer, P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry43, 3714–3717 (2000).
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Clark, D. E. What has polar surface area ever done for drug discovery? Future Medicinal Chemistry3, 469–484 (2011).
  • Methods for measurement of solubility and dissolution r
  • WuXi AppTec. Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5)
  • Throup, A. et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry15, 3616-3626 (2024).
  • Life Chemicals.
  • Freitas, M. P. Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. Journal of Fluorine Chemistry283-284, 110431 (2025).
  • Grokipedia. Cyclobutanecarboxylic acid.
  • ResearchGate. Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H).
  • Blog. How does the dipole moment affect the properties of Cyclobutanol?
  • ResearchGate. Calculated and experimental properties of the cyclobutane fragment library.
  • ResearchGate. LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks.
  • Mykhailiuk, P. K. et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (2024).
  • Chernykh, A. V. et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv (2025).
  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • Read, C. J. & Scheidt, K. A. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic letters10, 3949–3952 (2008).
  • Mondal, S., Doty, S. J. & Lin, F. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry283, 110431 (2025).
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  • ResearchGate. Cyclobutane—Physical Properties and Theoretical Studies.
  • chemeurope.com. Cyclobutane.
  • PubChem. Fluorocyclobutane.
  • National Institute of Standards and Technology. CCCBDB list of experimental dipole moments.
  • ResearchGate. Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D)
  • Mykhailiuk, P. K. et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (2024).
  • Wikipedia. Cyclobutane.
  • Chemistry LibreTexts. Physical Properties of Cycloalkanes.
  • Master Organic Chemistry. The pKa Table Is Your Friend.
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  • Wikipedia. Cyclobutylamine.
  • Wu, J. et al. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

Validation

Justifying a Novel Tool Compound: A Researcher's Guide to Characterizing Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride

For researchers in neuropharmacology and drug development, the selection of appropriate tool compounds is a critical decision that underpins the validity and impact of their studies. While well-characterized probes are t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuropharmacology and drug development, the selection of appropriate tool compounds is a critical decision that underpins the validity and impact of their studies. While well-characterized probes are the bedrock of established assays, the exploration of novel chemical matter is the engine of discovery. This guide addresses the justification for considering a novel compound, Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, as a potential tool.

Given its structural motifs—a cyclobutane ring known to impart favorable pharmacological properties and a methoxyphenylamine moiety common in centrally active agents—this compound stands as an intriguing candidate, likely to interact with monoamine transport systems.[1][2] However, in the absence of a public pharmacological record, its utility must be rigorously established. This guide, therefore, serves as a strategic roadmap for the comprehensive characterization and comparative analysis required to validate its use over existing tool compounds.

The Structural Rationale: Why Investigate Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride?

The structure of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride suggests a potential role as a monoamine reuptake inhibitor. The cyclobutane moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity, which can enhance binding affinity and selectivity for a target protein.[1][3] This rigid structure can also improve metabolic stability compared to more flexible alkyl chains, a desirable characteristic for a reliable tool compound.[2] The 3-methoxyphenylamine portion is a well-established pharmacophore found in numerous compounds targeting the central nervous system, including some with affinity for serotonin, norepinephrine, and dopamine transporters.

The Path to Justification: A Phased Approach to Characterization

A new chemical entity does not become a trusted tool compound overnight. A systematic and multi-tiered evaluation is required to understand its pharmacological profile. The following sections outline a proposed workflow for characterizing Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride and comparing it against established standards.

Phase 1: Primary Target Identification and Selectivity Profiling

The initial and most critical step is to determine the primary biological targets of the compound and its selectivity across a range of relevant proteins. Based on its structure, the primary hypothesis is that it functions as a monoamine reuptake inhibitor.

Experimental Protocol: In Vitro Transporter Binding and Uptake Assays

  • Membrane Preparation : Prepare cell membrane homogenates from cell lines stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Radioligand Binding Assays :

    • To determine binding affinity (Ki), competitive binding assays should be performed. Incubate the membrane preparations with a specific high-affinity radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride.

    • Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assays :

    • To assess functional activity, neurotransmitter uptake assays using synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are essential.

    • Pre-incubate synaptosomes with varying concentrations of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride or a reference inhibitor.

    • Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of neurotransmitter taken up by the synaptosomes via scintillation counting.

    • Determine the IC50 for the inhibition of uptake.

Data Presentation: Comparative Selectivity Profile

The results of these assays should be compiled into a clear table to compare the affinity and functional potency of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride with well-established tool compounds.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
Cyclobutyl(3-methoxyphenyl)methanamine HCl ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Fluoxetine (SSRI)~1>1000>1000~10>1000>1000
Desipramine (NRI)>100~1>1000>1000~5>1000
GBR 12909 (DRI)>1000>1000~5>1000>1000~20
Venlafaxine (SNRI)~25~40>1000~80~150>1000
Centanafadine (SNDRI)[4]83638VariesVariesVaries

Note: Literature values for tool compounds are approximate and can vary based on assay conditions.

Logical Workflow for Initial Characterization

G cluster_0 Phase 1: In Vitro Profiling Compound Cyclobutyl(3-methoxyphenyl) methanamine HCl Binding Radioligand Binding Assays (SERT, NET, DAT) Compound->Binding Uptake Synaptosomal Uptake Assays (5-HT, NE, DA) Compound->Uptake Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Uptake->IC50 Selectivity Establish Selectivity Profile Ki->Selectivity IC50->Selectivity

Caption: Initial in vitro workflow to determine the primary targets and selectivity.

Phase 2: Assessing Off-Target Liabilities

A valuable tool compound should have minimal activity at other receptors, ion channels, and enzymes to ensure that its observed effects are due to its intended mechanism of action.

Experimental Protocol: Broad Panel Screening

  • Submit Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride to a commercial or in-house broad panel screening service (e.g., the NIMH Psychoactive Drug Screening Program or a commercial service).

  • This screening should assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases at a fixed concentration (e.g., 1 or 10 µM).

  • Any significant "hits" (typically >50% inhibition) should be followed up with full concentration-response curves to determine the IC50 or Ki.

Justification through Cleanliness: A "clean" profile from a broad panel screen is a strong justification for its use, as it reduces the likelihood of confounding off-target effects that can complicate data interpretation, a known issue with older tool compounds like some tricyclic antidepressants.[5]

Phase 3: In Vivo Target Engagement and Behavioral Correlates

Once a compelling in vitro profile is established, the next step is to demonstrate that the compound reaches its target in the brain and elicits a predictable physiological or behavioral response.

Experimental Protocol: In Vivo Microdialysis and Behavioral Assays

  • Pharmacokinetics : Determine the basic pharmacokinetic parameters (e.g., brain and plasma concentrations over time) following systemic administration in a rodent model to establish brain penetrance and appropriate dosing for subsequent studies.

  • In Vivo Microdialysis :

    • Implant microdialysis probes into specific brain regions rich in monoamine terminals (e.g., prefrontal cortex, nucleus accumbens).

    • Administer Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride systemically.

    • Collect dialysate samples over time and measure the extracellular concentrations of dopamine, norepinephrine, and serotonin using HPLC with electrochemical detection.

    • The pattern of neurotransmitter elevation should correlate with the in vitro uptake inhibition profile. For example, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) would be expected to increase extracellular levels of both neurotransmitters.[6]

  • Behavioral Assays :

    • Select behavioral assays that are sensitive to the modulation of the monoamine systems identified in the in vitro assays.

    • For locomotor activity (dopaminergic/noradrenergic effects): Use an open-field test to measure changes in distance traveled, rearing, and stereotypy.

    • For antidepressant-like effects (serotonergic/noradrenergic effects): Employ the forced swim test or tail suspension test, where an increase in mobility is interpreted as an antidepressant-like effect.

    • For anxiolytic/anxiogenic effects (serotonergic effects): Utilize the elevated plus maze or light-dark box test.

Visualizing the Presumed Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Compound Cyclobutyl(3-methoxyphenyl) methanamine HCl Transporter Monoamine Transporter (SERT/NET/DAT) Compound->Transporter Inhibition Vesicle Synaptic Vesicle MA_Cleft Monoamine Vesicle->MA_Cleft Release MA Monoamine (5-HT/NE/DA) MA_Cleft->Transporter Receptor Postsynaptic Receptor MA_Cleft->Receptor Binding & Signaling

Caption: Hypothesized mechanism of action at the synapse.

Conclusion: Building the Case for a New Tool

The justification for using a novel compound like Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is not based on pre-existing data but on the potential for a superior pharmacological profile and the rigorous execution of a well-defined characterization plan. A strong justification would emerge if this compound demonstrates:

  • High Potency : Sub-nanomolar to low nanomolar affinity and functional inhibition at its primary target(s).

  • Defined Selectivity : A clear and desirable selectivity ratio between monoamine transporters (e.g., a balanced triple reuptake inhibitor or a highly selective agent for a single transporter).

  • Clean Off-Target Profile : Minimal or no significant activity at a broad range of other CNS targets.

  • In Vivo Efficacy : Demonstrable target engagement and a predictable behavioral phenotype consistent with its in vitro mechanism of action.

By following the outlined experimental roadmap, a researcher can systematically build a comprehensive data package. This data will not only elucidate the pharmacology of Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride but will also provide the direct comparative evidence needed to justify its selection over other, more established tool compounds in the pursuit of novel scientific insights.

References

  • Chen, K. X., & Njoroge, F. G. (2011). In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M. (Ed.), Wiley: Hoboken, NJ, pp 296-335. [Link]

  • American Chemical Society. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). 1-[3-(methoxymethyl)cyclobutyl]methanamine hydrochloride. [Link]

  • The Pharmaceutical Society of Japan. (2023). Chemical and Pharmaceutical Bulletin, 71(1). [Link]

  • NextSDS. (n.d.). [(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 1-[(3-Methoxyphenyl)methyl]cyclobutylmethanamine hydrochloride — Chemical Substance Information. [Link]

  • PubMed. (2025). Pharmacological characterisation of JNJ-78911118, a novel, centrally-penetrant, selective GluN2A antagonist. [Link]

  • Current Psychiatry. (n.d.). Monoamine oxidase inhibitors and tricyclic antidepressants for MDD. [Link]

  • Journal of Computer-Aided Chemistry. (2021). CLASSIFICATION OF CHEMICAL COMPOUNDS BASED ON THE CORRELATION BETWEEN IN VITRO GENE EXPRESSION PROFILES. [Link]

  • BPB Reports. (2025). Paper Details. [Link]

  • PMC. (n.d.). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors. [Link]

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • Utrecht University Repository. (2011). Triple reuptake inhibitors for treating subtypes of major depressive disorder: the monoamine hypothesis revisited. [Link]

  • PMC. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. [Link]

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Safety & Regulatory Compliance

Safety

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride proper disposal procedures

Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride: Comprehensive Operational and Disposal Protocols As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than j...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutyl(3-methoxyphenyl)methanamine Hydrochloride: Comprehensive Operational and Disposal Protocols

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just following a basic Safety Data Sheet (SDS). Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride (CAS: 1864014-18-5) is a highly specific amine salt utilized in advanced drug development and synthetic chemistry[1].

The presence of the hydrochloride (HCl) salt fundamentally alters both the solubility profile and the degradation pathway of this compound compared to its free-base counterpart. This guide provides a self-validating, mechanistic approach to the operational handling, spill response, and final disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Chemical Profile & Risk Assessment

Before initiating any protocol, it is critical to understand the physical and chemical properties of the substance. The hydrochloride salt makes this compound highly water-soluble but also introduces specific hazards during thermal degradation (incineration).

Table 1: Chemical Profile and Hazard Assessment

ParameterSpecificationOperational Implication
Chemical Name Cyclobutyl(3-methoxyphenyl)methanamine HClTarget compound for precise synthetic applications.
CAS Registry Number 1864014-18-5Use for exact EHS waste logging and inventory tracking.
Molecular Formula C12H17NO · HClContains chlorine; dictates routing to halogenated waste.
Molecular Weight 227.73 g/mol Required for accurate molarity calculations in assays.
Physical Form Solid (Powder/Crystals)Prone to aerosolization; requires draft-controlled handling.
Primary Hazards Skin/Eye/Respiratory IrritantMandates strict PPE and fume hood utilization.
Disposal Classification Halogenated Organic WasteMust be incinerated with alkaline scrubbing systems.

Operational Handling & Solution Preparation

Mechanistic Rationale: Amine hydrochlorides can exhibit hygroscopicity and frequently carry static charges. Proper handling mitigates the risk of inaccurate dosing and prevents the aerosolization of the irritant powder into the laboratory environment.

Step-by-Step Methodology:

  • Environmental Setup: Conduct all primary handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Donning: Equip standard laboratory PPE, including nitrile gloves (double-gloving is recommended for bulk handling), splash-proof safety goggles, and a flame-resistant lab coat.

  • Static Mitigation: Use an anti-static weighing boat. If the powder exhibits high static cling, pass the primary container through an ionizing bar to prevent powder dispersion.

  • Transfer: Using a clean micro-spatula, carefully transfer the required mass of the chemical. Close the primary container immediately to prevent moisture ingress.

  • Solubilization: Dissolve the solid in the target solvent (e.g., DMSO, methanol, or buffered aqueous solution). Cap the receiving vial immediately and vortex or sonicate until the solution is visually clear.

Immediate Spill Response Workflow

Mechanistic Rationale: Rapid containment prevents cross-contamination. Because it is a hydrochloride salt, the compound is highly soluble in polar solvents. Dry-sweeping must be avoided as it generates hazardous airborne dust.

Step-by-Step Methodology:

  • Isolation: Immediately restrict access to the spill zone and ensure the fume hood sash is lowered if the spill occurred inside.

  • Solid Spills: Do not dry-sweep. Cover the powder with a damp absorbent pad (using water or 70% ethanol) to dissolve and capture the salt safely.

  • Liquid Spills: Deploy inert, universal absorbent booms or pads to soak up the solution.

  • Sanitization: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual acidic hydrochloride salts, followed by a distilled water rinse.

  • Waste Collection: Place all used spill cleanup materials into a designated, leak-proof hazardous waste bag for incineration[2].

Waste Segregation & Disposal Procedures

Mechanistic Rationale: The core of proper disposal lies in understanding the compound's thermal degradation. When Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is subjected to high-temperature incineration, the combustion process yields Carbon Dioxide (CO2), Water (H2O), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas. If routed to a non-halogenated waste stream, the resulting HCl gas will cause severe corrosion to the incinerator stack and contribute to environmental acid rain. Therefore, segregation into halogenated streams ensures the waste is routed to an incinerator equipped with alkaline scrubbers[3].

Step-by-Step Methodology:

  • Solid Waste Segregation: Place unused or expired powder, along with contaminated vials, into a rigid, chemically inert High-Density Polyethylene (HDPE) container[3]. Label clearly as "Hazardous Solid Waste: Halogenated Organic/Amine Salt".

  • Liquid Waste Segregation: Route all aqueous and organic solutions containing this compound into the "Halogenated Liquid Waste" carboy. Critical: Never mix this waste with strong oxidizing agents (e.g., concentrated nitric acid) to prevent violent exothermic reactions[2].

  • Storage: Store all waste containers in secondary containment trays within a designated, ventilated hazardous waste accumulation area, ensuring they are tightly sealed to prevent vapor release[3].

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department or a certified waste vendor to transport the waste for high-temperature incineration (>1000°C)[4]. Ensure the facility utilizes alkaline scrubbers to neutralize HCl and NOx emissions.

Disposal Workflow Visualization

The following diagram illustrates the self-validating segregation and destruction pathway required to safely manage amine hydrochloride waste.

WasteWorkflow Source Cyclobutyl(3-methoxyphenyl) methanamine HCl Solid Solid Waste (Powder/Vials) Source->Solid Unused Reagent Liquid Liquid Waste (Solutions/Spills) Source->Liquid Assay Waste PPE Contaminated PPE (Gloves/Pads) Source->PPE Handling Incinerator High-Temp Incineration (>1000°C) Solid->Incinerator HDPE Container Liquid->Incinerator Halogenated Stream PPE->Incinerator Biohazard/Chem Bag Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Toxic Exhaust Gas Environment Safe Environmental Release Scrubber->Environment Cleaned Emission

Workflow for the segregation and scrubber-assisted incineration of amine hydrochloride waste.

References

  • Wikipedia Contributors. "Chemical waste - Laboratory chemical waste in the US." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ace Waste. "Properly Managing Chemical Waste in Laboratories." Ace Waste. Available at:[Link]

  • MCF Environmental Services. "Proper Hazardous Waste Disposal in a Laboratory Setting." MCF Environmental. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride
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Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride
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